3,4-Dihydroxybenzamide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3,4-dihydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-7(11)4-1-2-5(9)6(10)3-4/h1-3,9-10H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWREYFHYLIYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202706 | |
| Record name | Benzamide, 3,4-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54337-90-5 | |
| Record name | 3,4-Dihydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54337-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 3,4-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054337905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 3,4-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3,4-Dihydroxybenzamide (Protocatechuamide)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Chemical Identity
3,4-Dihydroxybenzamide, also known as protocatechuamide, is a phenolic amide compound that has garnered interest in the scientific community for its potential biological activities. It is structurally related to protocatechuic acid and other catechol derivatives, which are widely recognized for their antioxidant properties.[1][2] This guide provides an in-depth overview of its chemical and physical properties, synthesis, analytical characterization, and known biological significance, serving as a foundational resource for researchers in medicinal chemistry and drug development.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
Other key identifiers include:
-
IUPAC Name : this compound[4]
-
Synonyms : Protocatechuamide, 4-Carbamoyl-1,2-benzenediol, Benzamide, 3,4-dihydroxy-[1][4]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development.
Data Summary Table
| Property | Value | Source(s) |
| Molecular Weight | 153.14 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | Data not consistently available; related compound 3,4-Dihydroxybenzaldehyde melts at 150-159°C.[5] | |
| pKa (Predicted) | 8.48 ± 0.18 | [1] |
| Solubility | As a polar compound with hydroxyl groups, it is expected to have good solubility in polar solvents like water, ethanol, and acetone.[6] |
Spectroscopic Profile
Spectroscopic analysis is crucial for the structural confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the benzene ring and the two protons of the amide group. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the 1,2,4-substitution pattern.
-
¹³C NMR : The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. Characteristic peaks include those for the carbonyl carbon of the amide and the four substituted aromatic carbons (two bearing hydroxyl groups, one bearing the amide, and one unsubstituted). A published ¹³C NMR spectrum shows peaks at approximately 171.8 (C=O), 148.5 (C-4), 145.2 (C-3), 126.9 (C-1), 123.8 (C-6), 117.9 (C-2), and 115.8 (C-5).[7][8]
-
-
Mass Spectrometry (MS) :
-
The mass spectrum provides the molecular weight of the compound. The molecular ion peak (M+) would be observed at an m/z of 153, corresponding to the nominal mass of the molecule. High-resolution mass spectrometry can confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy :
-
The IR spectrum is characterized by specific absorption bands that indicate the presence of its functional groups. Key expected peaks include a broad O-H stretching band for the hydroxyl groups, N-H stretching for the amide, and a strong C=O stretching for the amide carbonyl group.
-
Synthesis and Purification Workflow
While this compound can be purchased from various chemical suppliers, understanding its synthesis is vital for creating derivatives or for custom applications. A common conceptual approach involves the amidation of a protected form of protocatechuic acid. A more direct synthesis route involves the condensation of catechol with glyoxylic acid, followed by oxidation.[9][10]
Conceptual Synthesis Workflow Diagram
Below is a generalized workflow for the synthesis of this compound starting from catechol.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis from p-Hydroxybenzaldehyde
A one-pot synthesis method has been developed utilizing an ionic liquid for a facile and environmentally friendlier approach.[11]
Materials:
-
p-Hydroxybenzaldehyde
-
Ionic Liquid: 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃)
-
Sodium Hydroxide (NaOH) aqueous solution
-
Reaction vessel equipped with a magnetic stirrer and temperature control
Step-by-Step Procedure:
-
Bromination:
-
Combine p-hydroxybenzaldehyde and the ionic liquid [bmim]Br₃ in a 1:1 molar ratio in the reaction vessel.
-
Stir the mixture at 20°C for 30 minutes. This step is performed solvent-free and yields 3-bromo-4-hydroxybenzaldehyde with high selectivity.[11]
-
-
Hydrolysis:
-
Without isolating the intermediate, add NaOH aqueous solution to the reaction mixture. The recommended dosage is 1.25 moles of NaOH per mole of the initial p-hydroxybenzaldehyde.[11]
-
Heat the reaction mixture to 100°C and maintain this temperature with stirring for 2 hours.[11] During this step, the brominated intermediate is hydrolyzed to form this compound.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product using an appropriate organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography to yield pure this compound. The ionic liquid can often be recovered and reused.[11]
-
Pharmacological Activity and Mechanism of Action
The biological properties of this compound are an area of active research, largely stemming from the well-documented activities of its structural analogs, protocatechuic acid (PCA) and protocatechualdehyde (PAL).[12][13]
Antioxidant Properties
The catechol (3,4-dihydroxy) moiety is a classic structural motif for antioxidant activity.[1] Phenolic compounds like this can act as free radical scavengers by donating a hydrogen atom from one of their hydroxyl groups, thereby neutralizing reactive oxygen species (ROS).[2][12] This mechanism helps to protect cells from oxidative stress, which is implicated in a wide range of chronic diseases.[12][13] The related compound, protocatechuic acid, has been shown to exhibit potent antioxidant effects by scavenging various radicals and chelating metal ions.[2]
Potential Therapeutic Applications
Given its structural similarity to other bioactive compounds, this compound and its derivatives are being investigated for several therapeutic effects:
-
Anti-inflammatory Effects : Many antioxidant compounds also possess anti-inflammatory properties. The related aldehyde has been noted for its anti-inflammatory effects.[14]
-
Antitumor Activity : Related dihydroxybenzene derivatives have been studied for their effects on cancer cells, with some showing the ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, and exhibit antitumor activity in vivo.[15]
-
Neuroprotection : Protocatechualdehyde has been shown to have a protective effect against cerebral ischemia-reperfusion injury in animal models, suggesting a potential role for related compounds in stroke and neurodegenerative disease research.[16]
Signaling Pathway Diagram: Antioxidant Mechanism
The antioxidant mechanism can be visualized as an interaction with cellular redox systems.
Caption: Antioxidant mechanism of catechol-containing compounds.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Based on safety data sheets for the related and more commonly used 3,4-Dihydroxybenzaldehyde, the compound may cause skin, eye, and respiratory irritation.[17][18]
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses, and a lab coat.[19]
-
Handling : Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[5][17] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[19]
-
Storage : Store in a tightly sealed container in a cool, dry place.[5]
-
First Aid :
References
- 1. Page loading... [guidechem.com]
- 2. ffhdj.com [ffhdj.com]
- 3. This compound | CAS#:54337-90-5 | Chemsrc [chemsrc.com]
- 4. This compound | C7H7NO3 | CID 148675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101676253B - Air catalytic oxidation synthesis method for 3,4-dihydroxybenzaldehyde - Google Patents [patents.google.com]
- 10. CN1508112A - Process for producing 3,4-dihydroxy benzaldehyde - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolomic analysis and pharmacological validation of the cerebral protective effect of 3,4-dihydroxybenzaldehyde on cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. westliberty.edu [westliberty.edu]
- 18. merckmillipore.com [merckmillipore.com]
- 19. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3,4-Dihydroxybenzamide (Protocatechuamide)
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and therapeutic potential of 3,4-Dihydroxybenzamide. Eschewing a rigid template, this document is structured to provide a logical and in-depth exploration of the molecule, beginning with its fundamental identity and progressing to its synthesis and biological significance. The protocols and insights herein are presented to be self-validating, grounded in established chemical principles, and supported by authoritative references.
Section 1: Core Chemical Identity
This compound, also known by its synonym Protocatechuamide, is a phenolic amide that belongs to the dihydroxybenzoic acid family.[1] Its structure is characterized by a benzene ring substituted with two hydroxyl (-OH) groups at the C3 and C4 positions and a carboxamide (-CONH₂) group at the C1 position. This specific arrangement, particularly the ortho-dihydroxy or catechol moiety, is a critical determinant of its chemical reactivity and biological activity.
The definitive IUPAC name for this compound is This compound .[1] It is uniquely identified in chemical literature and databases by its CAS Registry Number: 54337-90-5 .[1]
Caption: 2D Chemical Structure of this compound.
Section 2: Physicochemical & Spectroscopic Profile
Understanding the physicochemical properties of this compound is essential for its application in both in vitro and in vivo experimental settings, guiding decisions on solvent selection, formulation, and analytical method development. The compound typically presents as a white to off-white crystalline powder.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇NO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 153.14 g/mol | --INVALID-LINK--[1] |
| CAS Number | 54337-90-5 | --INVALID-LINK--[1] |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| pKa (Predicted) | 8.48 ± 0.18 | --INVALID-LINK-- |
| XLogP3 (Predicted) | 0.5 | --INVALID-LINK--[1] |
| Topological Polar Surface Area | 83.6 Ų | --INVALID-LINK--[1] |
| SMILES | C1=CC(=C(C=C1C(=O)N)O)O | --INVALID-LINK--[1] |
| InChIKey | GNWREYFHYLIYJE-UHFFFAOYSA-N | --INVALID-LINK--[1] |
Section 3: Synthesis and Purification
The synthesis of this compound requires careful consideration of the reactive catechol moiety, which is susceptible to oxidation and other side reactions under harsh conditions. A robust and reliable synthetic strategy involves a protection-amidation-deprotection sequence, which ensures high selectivity and yield. This approach begins with the readily available precursor, 3,4-dihydroxybenzoic acid (protocatechuic acid).
Experimental Protocol: A Validated Three-Step Synthesis
This protocol is designed to be a self-validating system, where the successful isolation and characterization of each intermediate provides confidence in the subsequent step.
Step 1: Protection of Hydroxyl Groups (Esterification & Methylation)
-
Causality: The phenolic hydroxyl groups of protocatechuic acid are acidic and nucleophilic, making them incompatible with the conditions required for direct amidation via an acid chloride. Protecting them as methyl ethers renders them inert to the subsequent reaction steps. This is a standard strategy in multi-step organic synthesis to enhance selectivity.[2][3]
-
Methodology:
-
Suspend 3,4-dihydroxybenzoic acid (1.0 eq) in a suitable solvent such as methanol or acetone.
-
Add a base, for example, potassium carbonate (K₂CO₃, 2.5 eq), to the suspension.
-
Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄, 2.2 eq), dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
Purify the resulting crude 3,4-dimethoxybenzoic acid (veratric acid) by recrystallization from an ethanol/water mixture.
-
Step 2: Amidation of the Protected Carboxylic Acid
-
Causality: Conversion of the carboxylic acid to a more reactive acyl chloride intermediate is a highly efficient method for forming amides.[4][5] Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous and easily removed.
-
Methodology:
-
In a fume hood, suspend the dried 3,4-dimethoxybenzoic acid (1.0 eq) in an inert solvent like toluene.
-
Add thionyl chloride (SOCl₂, 1.5 eq) dropwise. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Gently reflux the mixture for 2-3 hours or until the evolution of gas ceases and the solid dissolves, indicating the formation of 3,4-dimethoxybenzoyl chloride.
-
Cool the reaction mixture and carefully remove the excess thionyl chloride and solvent under vacuum.
-
Dissolve the crude acid chloride in an anhydrous solvent (e.g., dichloromethane or THF).
-
Slowly add this solution to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (NH₄OH, excess), with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Collect the precipitated solid, 3,4-dimethoxybenzamide, by filtration, wash with cold water, and dry.
-
Step 3: Deprotection to Yield this compound
-
Causality: The final step requires the cleavage of the stable aryl methyl ether bonds without affecting the newly formed amide linkage. Boron tribromide (BBr₃) is a powerful and selective Lewis acid reagent for this specific transformation.
-
Methodology:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3,4-dimethoxybenzamide (1.0 eq) in a dry, anhydrous solvent such as dichloromethane (DCM).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (BBr₃, 2.5 eq) in DCM dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC.
-
Carefully quench the reaction by slowly adding it to ice water or methanol.
-
The product will precipitate. Collect the crude this compound by filtration.
-
Purify the final product by recrystallization from hot water or an ethanol/water mixture to yield a pure crystalline solid.
-
Caption: A validated three-step synthesis workflow for this compound.
Section 4: Biological Significance and Therapeutic Potential
The therapeutic potential of this compound is intrinsically linked to its chemical structure, combining the well-documented antioxidant properties of the catechol group with the versatile pharmacological scaffold of the benzamide moiety.
Antioxidant and Anti-inflammatory Mechanisms
The catechol (3,4-dihydroxy) arrangement is a hallmark of potent antioxidant molecules.[2] Its mechanism of action is multifaceted:
-
Direct Radical Scavenging: The hydroxyl groups can readily donate hydrogen atoms to neutralize reactive oxygen species (ROS) like the hydroxyl radical (•OH) and superoxide (O₂•⁻). The resulting phenoxyl radical is stabilized by resonance across the aromatic ring, rendering it less reactive and effectively terminating damaging oxidative chain reactions.[6]
-
Metal Ion Chelation: The ortho-dihydroxy configuration is an excellent chelator for transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺).[2] By sequestering these ions, it prevents their participation in the Fenton reaction, a major biological source of highly destructive hydroxyl radicals.
This potent antioxidant activity is directly linked to anti-inflammatory effects. Oxidative stress is a key initiator and propagator of the inflammatory cascade. By reducing the cellular burden of ROS, this compound and its parent acid, protocatechuic acid, can mitigate inflammatory responses.[7] Studies on the related compound 3,4-dihydroxybenzaldehyde have demonstrated that it can suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8] Furthermore, the benzamide functional group is a known pharmacophore present in various compounds with established anti-inflammatory properties.
Scaffold for Drug Development
The 3,4-dihydroxybenzene core is a privileged scaffold in medicinal chemistry. The closely related precursor, 3,4-Dihydroxybenzaldehyde, serves as a critical intermediate in the synthesis of several important pharmaceutical agents. This underscores the value of the 3,4-dihydroxy substitution pattern for achieving desired biological activity and provides a strong rationale for exploring derivatives of this compound in drug discovery programs.
Section 5: Conclusion and Future Directions
This compound is a molecule of significant interest, possessing a robust chemical foundation for biological activity. Its straightforward, albeit multi-step, synthesis makes it an accessible building block for further chemical elaboration. The combination of a potent antioxidant catechol group and a versatile benzamide moiety makes it a compelling candidate for research in areas dominated by oxidative stress and inflammation, including neurodegenerative diseases, cardiovascular conditions, and certain cancers.
Future research should focus on a comprehensive evaluation of its pharmacokinetic and pharmacodynamic profiles. Furthermore, the primary amide group serves as an ideal handle for creating libraries of N-substituted derivatives, enabling systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties for specific therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. synarchive.com [synarchive.com]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. docta.ucm.es [docta.ucm.es]
A Comprehensive Technical Guide to the Solubility of 3,4-Dihydroxybenzamide in DMSO and Water for Drug Development Professionals
This guide provides an in-depth analysis of the solubility of 3,4-Dihydroxybenzamide in two critical solvents for drug discovery and development: Dimethyl Sulfoxide (DMSO) and water. As researchers, scientists, and drug development professionals, understanding the solubility characteristics of a compound is a cornerstone of successful preclinical and clinical development. Poor solubility can create significant hurdles, impacting bioavailability, formulation, and ultimately, therapeutic efficacy.[1][2][3][4][5] This document will not only present the theoretical underpinnings of this compound's solubility but also provide a detailed, field-proven experimental protocol for its determination.
The Critical Role of Solubility in Pharmaceutical Development
The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates.[2][4] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[2][4] Insufficient solubility can lead to a cascade of undesirable consequences, including:
-
Reduced Bioavailability: Limited dissolution in gastrointestinal fluids results in poor absorption and, consequently, lower systemic exposure.[1][2]
-
Inaccurate In Vitro Assay Results: Compound precipitation in assay media can lead to misleading structure-activity relationship (SAR) data.
-
Formulation Difficulties: Developing a stable and effective dosage form for a poorly soluble compound is a complex and resource-intensive endeavor.[4]
Therefore, a thorough understanding and early assessment of a compound's solubility are paramount for making informed decisions throughout the drug development pipeline.[3]
Physicochemical Properties of this compound: A Predictive Analysis
While specific, publicly available quantitative solubility data for this compound is limited, we can infer its likely behavior by examining its chemical structure and physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | PubChem[6][7] |
| Molecular Weight | 153.14 g/mol | CAS Common Chemistry[8] |
| Structure | ||
| Image of this compound structure | ||
| Predicted XlogP | 0.5 | PubChemLite[7] |
| Hydrogen Bond Donors | 3 (two -OH, one -NH₂) | |
| Hydrogen Bond Acceptors | 3 (two -OH, one C=O) |
The structure of this compound, also known as protocatechuamide, features a benzene ring substituted with a carboxamide group and two hydroxyl groups. These functional groups are key determinants of its solubility.
Expected Solubility in Water
The presence of two hydroxyl (-OH) groups and a primary amide (-CONH₂) group suggests that this compound can readily participate in hydrogen bonding with water molecules.[1] Generally, a higher number of hydrogen bond donors and acceptors enhances aqueous solubility.[9] The predicted XlogP value of 0.5 indicates a relatively hydrophilic nature, further supporting the expectation of moderate to good water solubility. For comparison, the related compound 3,4-dihydroxybenzaldehyde is noted to have good solubility in polar solvents like water.[9][10]
Expected Solubility in DMSO
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery for creating stock solutions of test compounds.[11][12] Its ability to dissolve a broad range of both polar and nonpolar compounds makes it an invaluable tool.[11][13] DMSO is an excellent hydrogen bond acceptor and can effectively solvate the hydroxyl and amide protons of this compound. Given its utility in solubilizing a vast array of drug-like molecules, it is highly probable that this compound will exhibit high solubility in DMSO.[12]
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a well-controlled experimental approach is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.[14][15][16][17]
Principle of the Shake-Flask Method
The shake-flask method involves adding an excess of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured. This concentration represents the equilibrium solubility.[15]
Step-by-Step Experimental Workflow
Below is a detailed protocol for determining the solubility of this compound in both water and DMSO.
Materials and Equipment:
-
This compound (solid, high purity)
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Purified water (e.g., Milli-Q or equivalent)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Syringe filters (0.22 µm)
Protocol:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to separate 2 mL glass vials. A general guideline is to add an amount that is at least 10 times the expected solubility.
-
To each vial, add a precise volume (e.g., 1 mL) of the desired solvent (water or DMSO).
-
-
Equilibration:
-
Securely cap the vials and place them on an orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period. A typical equilibration time is 24 to 48 hours.[18] It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by sampling at various time points (e.g., 4, 8, 24, 48 hours).[17]
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples and the calibration standards by HPLC.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area from the HPLC analysis versus the known concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted supernatant samples using the calibration curve.
-
Calculate the solubility by multiplying the determined concentration by the dilution factor.
-
Diagram 1: Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the shake-flask method for determining solubility.
Causality Behind Experimental Choices
-
Use of an Orbital Shaker: This ensures continuous and gentle mixing, facilitating the dissolution process and promoting the attainment of equilibrium.
-
Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant temperature is crucial for obtaining reproducible results.
-
Centrifugation and Filtration: These steps are critical for effectively separating the undissolved solid from the saturated solution, ensuring that only the dissolved compound is analyzed.
-
HPLC Analysis: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the dissolved compound, even at low concentrations.
Conclusion and Future Directions
A comprehensive understanding of the solubility of this compound in both aqueous and organic solvents is fundamental for its successful development as a potential therapeutic agent. The physicochemical properties of this compound suggest favorable solubility in both water and DMSO. The provided shake-flask protocol offers a robust and reliable method for obtaining definitive quantitative solubility data. This information will be invaluable for guiding formulation strategies, designing relevant in vitro and in vivo studies, and ultimately, de-risking the path to clinical development.
References
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. ucd.ie [ucd.ie]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. This compound | C7H7NO3 | CID 148675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C7H7NO3) [pubchemlite.lcsb.uni.lu]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Showing Compound 3,4-Dihydroxybenzaldehyde (FDB012060) - FooDB [foodb.ca]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. strandedtattoo.info [strandedtattoo.info]
- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. who.int [who.int]
- 18. sigmaaldrich.com [sigmaaldrich.com]
mechanism of action of 3,4-Dihydroxybenzamide
An In-Depth Technical Guide to the Mechanism of Action of 3,4-Dihydroxybenzamide
Abstract: this compound, also known as Protocatechuamide, is a naturally occurring phenolic compound and a key metabolite of various polyphenols found in plants. Emerging research has illuminated its significant therapeutic potential, stemming from a multifaceted mechanism of action that encompasses roles in cellular oxygen sensing, antioxidant defense, and anti-inflammatory signaling. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the biological activities of this compound. We will dissect its primary role as an inhibitor of prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), and explore its synergistic antioxidant and anti-inflammatory functions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising therapeutic agent.
Introduction to this compound
This compound (C₇H₇NO₃) is a simple benzamide derivative of protocatechuic acid (3,4-dihydroxybenzoic acid).[1][2] It is recognized for its antioxidant and anti-inflammatory properties and is a subject of growing interest in medicinal chemistry.[1] Its biological activities are largely attributed to the catechol (3,4-dihydroxy) moiety, which is a critical structural feature for its molecular interactions. While much of the literature focuses on its acid precursor, protocatechuic acid (PCA), the amide derivative shares key functional properties and presents a unique profile for investigation. The mechanisms described herein are often attributed to the broader class of 3,4-dihydroxybenzene compounds, with specific evidence highlighting a convergent pathway of action.
Primary Mechanism of Action: Inhibition of Prolyl Hydroxylase and HIF-1α Stabilization
The central mechanism of action for this compound and its analogs is the inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes.[3] PHDs are Fe(II)- and 2-oxoglutarate-dependent dioxygenases that act as the primary cellular oxygen sensors.[3]
The HIF-1α Signaling Cascade in Normoxia and Hypoxia
Under normal oxygen conditions (normoxia), PHD enzymes are active and hydroxylate specific proline residues on the HIF-1α subunit.[4][5] This post-translational modification is a signal for the von Hippel-Lindau (VHL) tumor suppressor protein to bind to HIF-1α, leading to its ubiquitination and subsequent rapid degradation by the proteasome.[6] This keeps HIF-1α levels low, preventing the activation of hypoxia-related genes.
Under low oxygen conditions (hypoxia), the activity of PHD enzymes is inhibited due to the lack of their essential co-substrate, O₂.[5] This prevents HIF-1α hydroxylation and degradation. Stabilized HIF-1α accumulates, translocates to the nucleus, and dimerizes with the constitutively expressed HIF-1β subunit.[4] This HIF-1α/β heterodimer then binds to specific DNA sequences known as Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.[4][7]
Pharmacological Mimicry of Hypoxia by this compound
This compound and related catechol-containing compounds function as PHD inhibitors, effectively mimicking a hypoxic state even under normoxic conditions.[3][8] The inhibitory mechanism involves the chelation of the Fe(II) ion within the catalytic site of the PHD enzyme, which is essential for its hydroxylase activity.[9] By inhibiting PHD, this compound prevents the degradation of HIF-1α, leading to its stabilization and the transcription of HRE-driven genes.[10] These target genes are crucial for various adaptive responses, including:
-
Erythropoiesis: Upregulation of Erythropoietin (EPO).
-
Angiogenesis: Upregulation of Vascular Endothelial Growth Factor (VEGF).
-
Cellular Metabolism: Increased expression of glycolytic enzymes.
This mechanism forms the basis for the therapeutic application of PHD inhibitors in the treatment of anemia associated with chronic kidney disease.[11]
Caption: HIF-1α signaling under normoxia versus PHD inhibition.
Synergistic Mechanisms of Action
Beyond its primary role as a PHD inhibitor, this compound exhibits potent antioxidant and anti-inflammatory properties that contribute significantly to its overall therapeutic profile, particularly in the context of neuroprotection.
Antioxidant Activity
The catechol structure of this compound makes it an effective antioxidant. Its mechanisms include:
-
Free Radical Scavenging: It can directly neutralize reactive oxygen species (ROS) such as superoxide (•O₂⁻) and hydroxyl (•OH) radicals by donating a hydrogen atom or an electron.[12] This action reduces cellular oxidative stress, which is implicated in the pathophysiology of numerous diseases.[13]
-
Metal Chelation: It can chelate transition metal ions like Fe²⁺ and Cu²⁺.[12] This is crucial because these metals can catalyze the formation of highly reactive hydroxyl radicals through Fenton-like reactions.
This antioxidant activity is not mutually exclusive from its PHD-inhibiting function. ROS have been reported to influence HIF-1α stability, suggesting a complex interplay between these pathways.[14]
Anti-Inflammatory and Neuroprotective Effects
Chronic inflammation is a key driver of many diseases, including neurodegenerative disorders and ischemic injury. This compound and its precursor PCA have demonstrated significant anti-inflammatory and neuroprotective effects through multiple pathways.[15][16][17]
-
Inhibition of NF-κB and MAPK Pathways: Studies have shown that these compounds can suppress the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) signaling cascades (including p38, JNK, and ERK).[18][19][20]
-
Reduction of Inflammatory Mediators: By inhibiting these upstream pathways, the production of downstream pro-inflammatory cytokines and mediators such as TNF-α, IL-1β, IL-6, and inducible nitric oxide synthase (iNOS) is significantly reduced.[15][19]
-
Neuroprotection in Disease Models: This anti-inflammatory and antioxidant activity translates to potent neuroprotection. In models of ischemic stroke, treatment reduces infarct volume and neuronal damage.[18][19] In models of Alzheimer's and Parkinson's disease, it has been shown to reduce neuroinflammation and neuronal loss.[15][17] Furthermore, it has been identified as an inhibitor of Monoamine Oxidase-B (MAO-B), an enzyme whose dysregulation is linked to neurodegenerative conditions.[21]
Caption: Interplay of antioxidant and anti-inflammatory pathways.
Quantitative Data Summary
While specific IC₅₀ values for this compound are not extensively documented in the provided context, data for other well-known PHD inhibitors can provide a benchmark for designing in vitro experiments.[7]
| Compound | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Reference |
| Vadadustat | 15.36 | 11.83 | 7.63 | [7] |
| Daprodustat | 3.5 | 22.2 | 5.5 | [7] |
| Molidustat | 480 | 280 | 450 | [7] |
| Note: IC₅₀ values can vary significantly depending on the specific assay conditions. |
For cell-based assays, a starting dose-response curve ranging from the low micromolar (e.g., 1 µM) to a higher concentration (e.g., 50-100 µM) is recommended to determine the effective concentration (EC₅₀) for HIF-1α stabilization.[7]
Experimental Protocols for Mechanistic Validation
To aid researchers in studying the mechanism of this compound, we provide the following validated experimental protocols.
Protocol 1: Western Blot for HIF-1α Stabilization
This protocol details the immunodetection of HIF-1α protein levels in cultured cells following treatment with a PHD inhibitor.[7]
Caption: Standard workflow for Western Blot analysis of HIF-1α.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture suitable cells (e.g., HeLa, HEK293) in appropriate media (e.g., DMEM with 10% FBS).[7]
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of the compound for a desired time period (e.g., 4-24 hours). Include a vehicle control (e.g., 0.1% DMSO).[7]
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[7]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by molecular weight.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
-
Immunoblotting and Detection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[7]
-
-
Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the HIF-1α signal to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 2: HRE-Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF-1 by quantifying the expression of a luciferase reporter gene under the control of HREs.[7][22]
Step-by-Step Methodology:
-
Cell Transfection:
-
Seed cells (e.g., HEK293) in a 24- or 96-well plate.
-
Transfect cells with a plasmid containing a firefly luciferase gene driven by a promoter with multiple HRE copies. Co-transfect with a Renilla luciferase plasmid (e.g., pRL-TK) to normalize for transfection efficiency.
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate for an additional 16-24 hours.
-
-
Lysis and Luminescence Measurement:
-
Wash cells with PBS and lyse them using the appropriate lysis buffer (e.g., from a Dual-Luciferase® Reporter Assay System).
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize the data.
-
Express the results as fold induction over the vehicle-treated control.
-
Conclusion and Future Perspectives
The is robust and multifaceted. Its primary role as a prolyl hydroxylase inhibitor places it within a promising class of drugs capable of stabilizing HIF-1α and activating downstream pathways relevant to treating anemia and ischemic conditions. Furthermore, its potent antioxidant and anti-inflammatory activities, mediated by free radical scavenging and inhibition of the NF-κB and MAPK pathways, provide a strong rationale for its investigation in neurodegenerative and inflammatory diseases.
Future research should focus on elucidating the precise pharmacokinetic and pharmacodynamic profiles of this compound, optimizing its structure for enhanced potency and selectivity, and advancing preclinical studies in relevant animal models to validate its therapeutic efficacy. The convergence of its HIF-stabilizing, antioxidant, and anti-inflammatory properties makes this compound a compelling candidate for further drug development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C7H7NO3 | CID 148675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stabilization of Hypoxia-inducible Factor-1α Protein in Hypoxia Occurs Independently of Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia inducible factor-1 alpha stabilization for regenerative therapy in traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. The prolyl 4-hydroxylase inhibitor ethyl-3,4-dihydroxybenzoate generates effective iron deficiency in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nonhypoxic pharmacological stabilization of Hypoxia Inducible Factor 1α: Effects on dopaminergic differentiation of human neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evolving Strategies in the Treatment of Anaemia in Chronic Kidney Disease: The HIF-Prolyl Hydroxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Time-Dependent Stabilization of Hypoxia Inducible Factor-1α by Different Intracellular Sources of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 15. Recent developments in the role of protocatechuic acid in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocatechuic Acid Prevents Some of the Memory-Related Behavioural and Neurotransmitter Changes in a Pyrithiamine-Induced Thiamine Deficiency Model of Wernicke–Korsakoff Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Examining the neuroprotective effects of protocatechuic acid and chrysin on in vitro and in vivo models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolomic analysis and pharmacological validation of the cerebral protective effect of 3,4-dihydroxybenzaldehyde on cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Research Progress on the Mechanisms of Protocatechuic Acid in the Treatment of Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. imrpress.com [imrpress.com]
- 22. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,4-Dihydroxybenzamide and its Structural Isomers for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 3,4-dihydroxybenzamide (protocatechuamide) and its key structural isomers. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and comparative biological activities of this important class of phenolic compounds. By synthesizing data from closely related analogues—dihydroxybenzoic acids and dihydroxybenzaldehydes—this guide offers critical insights into the structure-activity relationships (SAR) governing their antioxidant, anticancer, and enzyme-inhibitory potential. Detailed, field-proven experimental protocols for synthesis, analysis, and biological evaluation are provided to empower researchers in their discovery and development efforts.
Introduction: The Therapeutic Potential of Dihydroxybenzamides
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. When functionalized with a catechol (dihydroxybenzene) moiety, the resulting dihydroxybenzamides become potent hydrogen-donating antioxidants and metal chelators. This compound, also known as protocatechuamide, is the amide derivative of protocatechuic acid (PCA), a widespread natural phenolic compound known for its diverse biological activities, including antineoplastic, anti-inflammatory, and neuroprotective properties[1][2][3].
The therapeutic potential of these molecules is intrinsically linked to the number and, critically, the position of the hydroxyl groups on the aromatic ring. This guide will explore this compound alongside its five structural isomers to elucidate the subtle structural changes that dictate their biological efficacy. Understanding this isomeric specificity is paramount for designing targeted therapeutics and avoiding off-target effects.
The six core isomers discussed are:
-
2,3-Dihydroxybenzamide
-
2,4-Dihydroxybenzamide
-
2,5-Dihydroxybenzamide
-
2,6-Dihydroxybenzamide[4]
-
This compound (Protocatechuamide)
-
3,5-Dihydroxybenzamide
Physicochemical Properties and Structural Comparison
The positioning of the two hydroxyl groups and the amide substituent dramatically influences the molecule's electronic properties, hydrogen bonding capability, lipophilicity, and ultimately, its interaction with biological targets.
| Isomer | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Key Structural Feature |
| 3,4-DHBA | This compound | C₇H₇NO₃ | 153.14 | 0.50 | Ortho-dihydroxy (catechol) structure, allowing for efficient bidentate metal chelation. |
| 2,3-DHBA | 2,3-Dihydroxybenzamide | C₇H₇NO₃ | 153.14 | 0.85 | Ortho-dihydroxy (catechol) structure; potential for intramolecular hydrogen bonding with the amide. |
| 2,4-DHBA | 2,4-Dihydroxybenzamide | C₇H₇NO₃ | 153.14 | 0.81 | Para and ortho hydroxyl groups relative to the amide. |
| 2,5-DHBA | 2,5-Dihydroxybenzamide | C₇H₇NO₃ | 153.14 | 0.85 | Para and meta hydroxyl groups relative to the amide. |
| 2,6-DHBA | 2,6-Dihydroxybenzamide | C₇H₇NO₃ | 153.14 | 1.50 | Steric hindrance from two ortho hydroxyl groups may affect amide conformation and receptor binding. |
| 3,5-DHBA | 3,5-Dihydroxybenzamide | C₇H₇NO₃ | 153.14 | 0.81 | Meta-positioning of both hydroxyl groups. |
Data compiled from PubChem and other chemical databases. Predicted LogP values offer a comparative estimate of lipophilicity.
Synthesis and Purification Workflow
The most direct and reliable method for synthesizing dihydroxybenzamides is through the amidation of their corresponding dihydroxybenzoic acid precursors. This process requires an initial activation of the carboxylic acid to facilitate nucleophilic attack by an ammonia source.
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of dihydroxybenzamides.
Protocol 3.1: Synthesis of this compound from Protocatechuic Acid
-
Expertise & Rationale: This protocol employs thionyl chloride (SOCl₂) for the activation step, forming a highly reactive acyl chloride intermediate. This is a robust and high-yielding method suitable for laboratory scale. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride. The final purification by recrystallization is chosen for its efficiency in removing impurities, providing a crystalline product suitable for biological assays.
-
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend protocatechuic acid (1.0 eq) in anhydrous toluene.
-
Activation: Add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reflux: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
Amidation: Dissolve the resulting crude acyl chloride in an anhydrous aprotic solvent like tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath. Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonium hydroxide (NH₄OH) dropwise with vigorous stirring.
-
Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from a hot water/ethanol mixture to obtain pure this compound as a crystalline solid.
-
Analytical Characterization
Accurate quantification and characterization are essential for preclinical studies. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is the gold standard for this purpose.
Protocol 4.1: HPLC-DAD Analysis of Dihydroxybenzamides
-
Expertise & Rationale: A reversed-phase C18 column is selected due to its excellent ability to separate moderately polar phenolic compounds. A gradient elution is employed because it provides superior resolution for a mixture of isomers with slightly different polarities compared to an isocratic method. The mobile phase is acidified with formic or phosphoric acid to suppress the ionization of the phenolic hydroxyl groups, resulting in sharper, more symmetrical peaks and improved retention times. Detection at 280 nm is chosen as it is a common wavelength for the absorbance of phenolic compounds.
-
Step-by-Step Methodology:
-
Instrumentation: Utilize an HPLC system equipped with a pump, autosampler, column oven, and DAD.
-
Column: Employ a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in HPLC-grade water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-20 min: 10% B
-
20-40 min: 16% B
-
40-60 min: 20% B
-
60-70 min: 30% B
-
70-75 min: 80% B
-
75-90 min: 10% B (re-equilibration)[5]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at 280 nm.
-
Standard Preparation: Prepare stock solutions of each isomer in methanol. Create a series of dilutions to generate a calibration curve for quantification.
-
Comparative Biological Activity
While direct comparative data on all dihydroxybenzamide isomers is limited, extensive research on the corresponding dihydroxybenzoic acids provides a robust and scientifically valid proxy for understanding their structure-activity relationships. The primary biological activities of interest are antioxidant, anticancer, and enzyme-inhibitory effects.
Antioxidant Capacity: A Structure-Activity Deep Dive
The antioxidant activity of these phenols is primarily driven by their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals. The stability of the resulting phenoxyl radical is key.
-
Key Insight: Isomers with ortho- or para-positioned hydroxyl groups (2,3-, 2,5-, and 3,4-) exhibit significantly higher antioxidant activity. This is because the resulting radical can be stabilized through resonance across the ring and with the second hydroxyl group. In contrast, meta-positioned isomers (3,5-) and sterically hindered isomers (2,6-) are generally less potent antioxidants[6].
| Isomer (as Dihydroxybenzoic Acid) | DPPH Radical Scavenging IC₅₀ (µM) | Relative Potency | Structural Rationale |
| 3,4-DHBA (Protocatechuic Acid) | ~5-10 | ++++ | Excellent radical stabilization via the ortho-dihydroxy (catechol) moiety. |
| 2,3-DHBA | ~5-15 | ++++ | Catechol structure allows for high radical scavenging activity. |
| 2,5-DHBA (Gentisic Acid) | ~10-20 | +++ | Para-positioning of hydroxyls allows for good resonance stabilization. |
| 3,5-DHBA | >1000 | + | Meta-positioning results in poor stabilization of the phenoxyl radical. |
| 2,4-DHBA | >1000 | + | Less effective radical stabilization compared to 2,3-, 2,5-, and 3,4-isomers. |
| 2,6-DHBA | >1000 | + | Steric hindrance and intramolecular hydrogen bonding can reduce H-atom donation. |
Data synthesized from studies on dihydroxybenzoic acids[6][7]. Lower IC₅₀ indicates higher potency.
Protocol 5.1: DPPH Radical Scavenging Assay
-
Expertise & Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method for screening the radical scavenging activity of phenolic compounds. It is based on a simple colorimetric change that can be measured with a standard plate reader. The protocol is self-validating through the inclusion of a known antioxidant standard like Ascorbic Acid or Trolox, against which the test compounds are compared.
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Sample Preparation: Prepare serial dilutions of each dihydroxybenzamide isomer in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader. A blank (methanol) and a positive control (e.g., Ascorbic Acid) should be included.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC₅₀ Determination: Plot the % inhibition against the compound concentration and determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.
-
Anticancer and Cytotoxic Activity
Protocatechuic acid (3,4-DHBA) and its aldehyde form have demonstrated significant anticancer activity in various cell lines, including breast, lung, and ovarian cancer[3][8][9][10]. The proposed mechanisms often involve the induction of apoptosis and the modulation of critical cell signaling pathways.
-
Mechanism of Action Insight: Studies on protocatechuic acid suggest it can inhibit cancer cell metastasis by down-regulating the Ras/Akt/NF-κB pathway[11]. This pathway is crucial for cell survival, proliferation, and inflammation. Inhibition leads to decreased production of matrix metalloproteinases (MMPs) that are essential for cancer cell invasion. The benzamide class of compounds, in general, has been noted for anti-inflammatory and antitumor properties, potentially through the inhibition of NF-κB[12].
Signaling Pathway: Protocatechuic Acid's Impact on Cancer Cell Metastasis
Caption: Postulated mechanism of anticancer action for protocatechuic acid.
| Isomer (as Dihydroxybenzoic Acid) | Cell Line | Cytotoxicity IC₅₀ (mM) | Relative Potency |
| 3,4-DHBA | MDA-MB-231 (Breast) | 4.09 | ++ |
| 2,5-DHBA | MDA-MB-231 (Breast) | 3.33 | +++ |
| 2,4-DHBA | MDA-MB-231 (Breast) | 4.77 | + |
| 3,4-DHBA | MCF-7 (Breast) | >5 (non-toxic) | - |
| 2,5-DHBA | MCF-7 (Breast) | >5 (non-toxic) | - |
| 2,4-DHBA | MCF-7 (Breast) | >5 (non-toxic) | - |
Data from a comparative study on dihydroxybenzoic acids[13]. Lower IC₅₀ indicates higher cytotoxicity. Note the cell-line specific toxicity.
Protocol 5.2: MTT Assay for Cell Viability
-
Expertise & Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. This robust, high-throughput assay is a standard first-pass screen for cytotoxic effects of novel compounds. A key control is to include wells with media and the test compound but no cells, to check for any direct reaction between the compound and MTT.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the dihydroxybenzamide isomers in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for an additional 3-4 hours[7][14].
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[14][15].
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the untreated control and calculate the IC₅₀ value.
-
Enzyme Inhibition
The catechol moiety is a known structural motif for inhibiting metalloenzymes, particularly those containing iron in their active site, such as lipoxygenases (LOX). Furthermore, phenolic compounds are widely studied as inhibitors of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which is relevant for managing postprandial hyperglycemia.
-
Lipoxygenase (LOX) Inhibition: Alkyl esters of protocatechuic acid are potent inhibitors of soybean lipoxygenase, with IC₅₀ values in the nanomolar range. This inhibition is attributed to the catechol's ability to chelate the iron atom in the enzyme's active site[14][16]. It is highly probable that this compound and its catechol-containing isomers (2,3-DHBA) will exhibit similar inhibitory activity.
-
α-Glucosidase and α-Amylase Inhibition: Phenolic compounds can inhibit these digestive enzymes, potentially slowing carbohydrate breakdown and glucose absorption. This makes them interesting candidates for diabetes research[17][18].
Pharmacokinetic Considerations
Direct pharmacokinetic data for this compound is scarce. However, data from its parent compound, protocatechuic acid (PCA), provides valuable insights, as amides are often subject to hydrolysis to the corresponding carboxylic acid by amidases in the body.
A study in mice orally administered 50 mg/kg of PCA showed:
-
Rapid Absorption: Time to maximum plasma concentration (Tₘₐₓ) was only 5 minutes.
-
High Peak Concentration: Maximum concentration (Cₘₐₓ) reached 73.6 µM.
-
Rapid Elimination: The terminal half-life (t₁/₂) was 16 minutes[1].
-
Expert Interpretation: The rapid absorption and elimination profile of PCA suggests that if this compound is hydrolyzed to PCA in vivo, it would likely have a short duration of action. This profile might be suitable for acute conditions but may require formulation strategies (e.g., controlled-release) or the design of more stable derivatives to be effective for chronic diseases. The amide form may act as a prodrug, potentially improving absorption characteristics compared to the more polar carboxylic acid before being metabolized to the active PCA.
Conclusion and Future Directions
This compound and its structural isomers are a compelling class of compounds for therapeutic development. The analysis of their corresponding acid and aldehyde analogues strongly suggests that the position of the hydroxyl groups is the primary determinant of their biological activity.
-
Key Takeaways:
-
Antioxidant Potential: The 3,4- (protocatechuamide) and 2,3- isomers are predicted to be the most potent antioxidants due to their catechol structure.
-
Anticancer Activity: The 2,5- and 3,4- isomers show promise as cytotoxic agents, particularly against specific cancer cell lines like triple-negative breast cancer (MDA-MB-231). Their mechanism likely involves the induction of apoptosis via modulation of key survival pathways like Ras/Akt/NF-κB.
-
Structure-Activity Relationship: A clear SAR exists, where ortho- and para-dihydroxy substitution patterns confer the strongest biological activity, while meta- and sterically hindered ortho- patterns are less effective.
-
Future research should focus on direct comparative studies of all six dihydroxybenzamide isomers to confirm these predicted activities. Investigating their effects on a broader range of cancer cell lines, exploring their potential as specific enzyme inhibitors, and conducting in vivo pharmacokinetic and efficacy studies will be crucial steps in translating the promise of these molecules into tangible therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of Protocatechuic Acid from p-Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocatechuic Acid | C7H6O4 | CID 72 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dihydroxybenzamide | C7H7NO3 | CID 76602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Lipoxygenase inhibitory activity of alkyl protocatechuates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of α-Amylase and α-Glucosidase Activity by Tea and Grape Seed Extracts and their Constituent Catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Derivatization of 3,4-Dihydroxybenzamides
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 3,4-dihydroxybenzamide and its derivatives. We will delve into the core chemical properties, strategic synthetic methodologies, structure-activity relationships (SAR), and the burgeoning applications of this versatile scaffold in modern drug discovery.
Introduction: The this compound Core
This compound, also known as protocatechuamide, is a naturally occurring phenolic compound. Its structure features a benzamide core with two hydroxyl groups substituted at the 3 and 4 positions of the benzene ring.[1][2] This catechol moiety is a key structural alert for significant biological activity, primarily due to its ability to chelate metals and participate in redox reactions. The inherent antioxidant and radical-scavenging properties of the 3,4-dihydroxybenzoyl group make it a privileged scaffold in the design of novel therapeutic agents.[3][4]
The core structure of this compound is represented by the following chemical identifiers:
The presence of the amide group and the two phenolic hydroxyls provides multiple avenues for chemical modification, allowing for the generation of diverse libraries of derivatives with a wide range of physicochemical and biological properties.
Strategic Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be broadly categorized into two main approaches: modification of the amide nitrogen (N-substitution) and modification of the phenolic hydroxyl groups (O-substitution). A third, related category involves the synthesis of hydrazide and hydrazone derivatives.
Synthesis of N-Substituted this compound Derivatives
N-substituted derivatives are commonly prepared through the coupling of 3,4-dihydroxybenzoic acid (protocatechuic acid) or its protected forms with a variety of amines.
General Workflow for N-Substitution:
Caption: General workflow for the synthesis of N-substituted this compound derivatives.
Experimental Protocol: Synthesis of N-aryl/alkyl-3,4-dimethoxybenzamides (Protected Precursors)
This protocol describes a general procedure for the synthesis of the protected precursors of N-substituted 3,4-dihydroxybenzamides, which can then be deprotected to yield the final products.
-
Activation of 3,4-Dimethoxybenzoic Acid: To a solution of 3,4-dimethoxybenzoic acid (1.0 equivalent) in an anhydrous solvent such as THF (20 mL), add 1,1'-carbonyldiimidazole (CDI) (1.2 equivalents).
-
Acylimidazole Formation: Stir the mixture at 60°C for 3 hours. The formation of the acylimidazole intermediate results in a clear solution.
-
Amine Addition: Cool the solution to room temperature and add the desired primary or secondary amine (1.1 equivalents).
-
Amide Formation: Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to afford the desired N-substituted-3,4-dimethoxybenzamide.[5]
Deprotection to Yield N-Substituted 3,4-Dihydroxybenzamides:
The methyl ether protecting groups can be cleaved using strong Lewis acids like boron tribromide (BBr₃) in an anhydrous solvent like dichloromethane (DCM) at low temperatures.
Synthesis of O-Substituted this compound Derivatives
O-substitution involves the alkylation or acylation of one or both phenolic hydroxyl groups. Selective substitution can be challenging and may require the use of protecting groups or carefully controlled reaction conditions.
Synthesis of 3,4-Dihydroxybenzohydrazide and its Hydrazone Derivatives
Hydrazide derivatives are synthesized by reacting an activated form of 3,4-dihydroxybenzoic acid (or its protected form) with hydrazine hydrate. The resulting hydrazide can then be condensed with various aldehydes or ketones to form hydrazones.
Experimental Protocol: Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives
This three-step protocol outlines the synthesis of hydrazone derivatives starting from 3,4-dimethoxybenzoic acid.[6]
-
Esterification: To a solution of 3,4-dimethoxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture to afford the corresponding methyl ester.[6]
-
Hydrazinolysis: React the methyl ester with hydrazine hydrate in ethanol to form the 3,4-dimethoxybenzohydrazide.[6]
-
Condensation: Condense the hydrazide with a variety of aromatic aldehydes in a suitable solvent to furnish the corresponding N'-benzylidene-3,4-dimethoxybenzohydrazone derivatives.[6]
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents. The following table summarizes some key SAR findings from the literature.
| Derivative Class | Substituent Effects | Biological Activity | Reference |
| N-Substituted Benzamides | The presence of a 2-substituent on a phenyl ring attached to the amide nitrogen can be critical for antiproliferative activity. | Anticancer | [7] |
| Introduction of a benzyl group on the terminal nitrogen of an ethylenediamine linker enhances neuroleptic activity. | Neuroleptic | [8] | |
| Dihydroxybenzylidene Derivatives | 3',4'-dihydroxy substitution on a benzylidene moiety attached to a 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide core significantly improves PARP-1 inhibitory activity. | PARP-1 Inhibition | [9] |
| N'-Benzylidene-3,4-dimethoxybenzohydrazides | Substitution of the benzylidene ring with electron-donating or withdrawing groups modulates antimicrobial activity. | Antimicrobial | [6] |
Key SAR Insights:
-
The Catechol Moiety: The 3,4-dihydroxy substitution is often crucial for antioxidant, anticancer, and metal-chelating properties.
-
Amide Substitution: The nature of the substituent on the amide nitrogen can significantly influence the biological target and potency. For example, bulky aromatic groups can enhance binding to specific protein targets.
-
Linker Modification: In derivatives with more complex linkers, the length and flexibility of the linker can impact activity.
Applications in Drug Discovery and Development
The versatility of the this compound scaffold has led to its exploration in a wide range of therapeutic areas.
Anticancer Agents
Derivatives of this compound have shown promise as anticancer agents through various mechanisms, including the inhibition of enzymes like poly(ADP-ribose)polymerase-1 (PARP-1) and histone deacetylases (HDACs).[7][9][10] The catechol moiety can also contribute to pro-oxidant effects in cancer cells, leading to apoptosis.
Antimicrobial Agents
N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives have been designed and synthesized as potential antimicrobial agents that target multidrug efflux pumps.[6] The ability of these compounds to overcome bacterial resistance mechanisms is a significant area of research.
Antioxidants
The inherent radical-scavenging ability of the catechol group makes this compound derivatives potent antioxidants.[3][4] This property is relevant for the treatment of diseases associated with oxidative stress.
Neuroleptic Agents
Certain N-substituted benzamides have been investigated for their neuroleptic activity, with some derivatives showing potent inhibition of apomorphine-induced stereotyped behavior in preclinical models.[8]
Conclusion
The this compound scaffold represents a rich source of chemical diversity for the development of new therapeutic agents. Its straightforward derivatization at the amide and hydroxyl positions allows for the fine-tuning of biological activity and physicochemical properties. A thorough understanding of the synthesis and structure-activity relationships of these compounds is essential for the rational design of novel drugs with improved efficacy and safety profiles. This guide provides a solid foundation for researchers and scientists working in this exciting and promising area of medicinal chemistry.
References
- 1. This compound | C7H7NO3 | CID 148675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H7NO3) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Assessing the Antioxidant Activity of 3,4-Dihydroxybenzamide
Introduction: The Antioxidant Potential of 3,4-Dihydroxybenzamide
This compound, also known as Protocatechuamide, is a phenolic compound of significant interest in the fields of pharmacology and drug development. Its chemical structure, characterized by a catechol group (an aromatic ring with two adjacent hydroxyl groups), is a well-established pharmacophore for potent antioxidant activity. The hydroxyl groups on the benzene ring can readily donate hydrogen atoms to neutralize free radicals, thereby terminating damaging oxidative chain reactions. This capacity to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) positions this compound as a promising candidate for mitigating oxidative stress, a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
This technical guide provides a comprehensive overview of the methodologies to quantify the antioxidant activity of this compound. We will delve into the theoretical underpinnings of commonly employed in vitro assays—DPPH, ABTS, and FRAP—and provide detailed, step-by-step protocols for their execution. Furthermore, we will explore the more biologically relevant Cellular Antioxidant Activity (CAA) assay, which offers insights into the compound's efficacy within a cellular context. This document is designed to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate the antioxidant potential of this compound and similar phenolic compounds.
Core Antioxidant Mechanisms of this compound
The antioxidant prowess of this compound is intrinsically linked to its catechol moiety. The primary mechanisms by which it exerts its antioxidant effects are:
-
Direct Radical Scavenging: The ortho-dihydroxy configuration of the B-ring is the cornerstone of its radical-scavenging ability. The hydroxyl groups can donate a hydrogen atom to free radicals, effectively neutralizing them. The resultant phenoxy radical is stabilized through resonance, rendering it less reactive and thus breaking the oxidative chain reaction.[1]
-
Metal Ion Chelation: this compound has the capacity to chelate transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). By binding to these metals, it inhibits their participation in the Fenton and Haber-Weiss reactions, which are significant generators of the highly reactive hydroxyl radical.
The following diagram illustrates the fundamental principle of radical scavenging by a catechol-containing compound like this compound.
References
Application Notes and Protocols: Measuring the Anti-inflammatory Effects of 3,4-Dihydroxybenzamide In Vitro
For: Researchers, scientists, and drug development professionals.
Introduction: Rationale for Investigating 3,4-Dihydroxybenzamide in Inflammation
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells.[1] While acute inflammation is a protective mechanism essential for healing, chronic and dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] A central signaling pathway governing inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[2][3][4] Upon activation by stimuli like bacterial lipopolysaccharide (LPS), NF-κB translocates to the nucleus, initiating the transcription of pro-inflammatory genes.[1][5] This leads to the production of inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which further amplify the inflammatory cascade.[6][7]
This compound, also known as protocatechuic acid amide, is a derivative of protocatechuic acid (PCA), a phenolic acid widely found in plants.[8][9] PCA itself is a well-documented antioxidant with demonstrated anti-inflammatory properties.[8][9][10][11][12] Given this precedent, this compound emerges as a compelling candidate for investigation as a novel anti-inflammatory agent. Its structural similarity to PCA suggests it may modulate key inflammatory pathways, potentially offering a new therapeutic avenue.
These application notes provide a comprehensive framework for the in vitro evaluation of this compound's anti-inflammatory effects. We will detail a logical, step-wise experimental workflow, from initial cytotoxicity assessment to the in-depth analysis of inflammatory markers and signaling pathways. The protocols are designed to be robust and self-validating, providing researchers with the tools to rigorously assess the compound's potential.
Part 1: Foundational Assays - Cytotoxicity and Model System Validation
Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound. This ensures that any observed reduction in inflammatory markers is a true anti-inflammatory effect and not a result of cell death. The MTT assay is a reliable and widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[13][14][15][16]
For modeling inflammation in vitro, lipopolysaccharide (LPS)-stimulated macrophages are a well-established and relevant system.[17][18][19][20][21][22] Macrophages are key players in the innate immune response, and their activation by LPS, a component of Gram-negative bacteria, triggers a potent inflammatory cascade that mimics in vivo inflammatory conditions.[23] We will utilize the RAW 264.7 murine macrophage cell line, a standard and robust model for studying inflammation.
Protocol 1.1: Determining Non-Toxic Concentrations using MTT Assay
Objective: To identify the concentration range of this compound that does not induce cytotoxicity in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in DMEM.
-
Remove the old media and treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (DMSO).
-
After 24 hours, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
| This compound (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 10 | 99.5 |
| 25 | 98.7 |
| 50 | 97.2 |
| 100 | 95.1 |
| 200 | 85.3 |
| 400 | 60.1 |
Interpretation: Based on the data, concentrations up to 100 µM show minimal cytotoxicity and are suitable for subsequent anti-inflammatory assays.
Part 2: Assessing the Impact on Inflammatory Mediators
With the non-toxic concentration range established, the next step is to evaluate the effect of this compound on the production of key inflammatory mediators in LPS-stimulated macrophages. This involves quantifying pro-inflammatory cytokines and the expression of enzymes responsible for producing other inflammatory molecules.
Protocol 2.1: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Objective: To measure the effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
Commercially available ELISA kits for mouse TNF-α and IL-6[24][25][26][27][28]
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound (e.g., 25, 50, 100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control, an LPS-only control, and a compound-only control.
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | < 50 | < 30 |
| LPS (1 µg/mL) | 3500 | 2800 |
| LPS + 25 µM Compound | 2800 | 2100 |
| LPS + 50 µM Compound | 1500 | 1200 |
| LPS + 100 µM Compound | 800 | 650 |
Interpretation: The hypothetical data suggests that this compound dose-dependently inhibits the production of TNF-α and IL-6 in LPS-stimulated macrophages.
Protocol 2.2: Analysis of Inflammatory Gene Expression by qRT-PCR
Objective: To determine if this compound modulates the mRNA expression of key inflammatory genes (iNOS, COX-2, TNF-α, IL-6).[29][30][31][32][33]
Materials:
-
Treated cells from a parallel experiment to Protocol 2.1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix and instrument
Procedure:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using specific primers for the target genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
| Treatment | iNOS (Fold Change) | COX-2 (Fold Change) | TNF-α (Fold Change) | IL-6 (Fold Change) |
| LPS (1 µg/mL) | 15.0 | 12.5 | 20.0 | 18.5 |
| LPS + 50 µM Compound | 7.2 | 6.1 | 9.8 | 8.7 |
| LPS + 100 µM Compound | 3.5 | 2.9 | 4.6 | 4.1 |
Interpretation: This data would indicate that this compound suppresses the LPS-induced upregulation of iNOS, COX-2, TNF-α, and IL-6 at the transcriptional level.
Part 3: Mechanistic Insights - Investigating Key Signaling Pathways
To understand how this compound exerts its anti-inflammatory effects, it is essential to investigate its impact on upstream signaling pathways known to regulate inflammation, such as the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.[34][35]
The NF-κB and MAPK Signaling Cascades
The NF-κB pathway is a cornerstone of the inflammatory response.[3][4] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and activate gene transcription.[5] The MAPK pathways, including p38 and JNK, are also activated by inflammatory stimuli and play crucial roles in regulating the expression of inflammatory mediators.[34][35][36]
Caption: Simplified NF-κB and p38 MAPK signaling pathways.
Protocol 3.1: Western Blot Analysis of NF-κB and MAPK Activation
Objective: To assess the effect of this compound on the phosphorylation of key proteins in the NF-κB (p65) and MAPK (p38) pathways.
Materials:
-
Treated cells from a parallel experiment to Protocol 2.1, but with shorter LPS stimulation times (e.g., 30-60 minutes)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-phospho-p65, anti-total-p65, anti-phospho-p38, anti-total-p38, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Apply chemiluminescent substrate and capture the image.
-
Quantify band intensity and normalize the phosphorylated protein to the total protein.
Expected Outcome: A successful anti-inflammatory compound would be expected to reduce the LPS-induced phosphorylation of p65 and p38, indicating an inhibition of these pro-inflammatory signaling pathways.
Caption: Experimental workflow for in vitro anti-inflammatory assessment.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust and comprehensive strategy for the in vitro characterization of this compound's anti-inflammatory properties. By systematically evaluating its cytotoxicity, its impact on inflammatory mediator production, and its influence on key signaling pathways, researchers can build a strong preclinical data package.
Positive results from these assays—demonstrating potent, non-toxic inhibition of inflammatory markers and pathways—would strongly support further investigation. Future studies could explore the compound's effects in other cell types (e.g., primary human monocytes), investigate its impact on other inflammatory pathways, and ultimately progress to in vivo models of inflammatory disease to validate these in vitro findings. This structured approach ensures a thorough and scientifically rigorous evaluation of this compound as a potential novel therapeutic agent for inflammatory conditions.
References
- 1. purformhealth.com [purformhealth.com]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric oxide synthase 2 and cyclooxygenase 2 interactions in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological properties of protocatechuic Acid and its potential roles as complementary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Are The Benefits Of Protocatechuic Acid? - Knowledge [lsherb.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory and analgesic activity of protocatechuic acid in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. clyte.tech [clyte.tech]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
- 19. Frontiers | Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4 [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ir.vistas.ac.in [ir.vistas.ac.in]
- 24. bio-protocol.org [bio-protocol.org]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. researchgate.net [researchgate.net]
- 29. RNA extraction and quantitative PCR to assay inflammatory gene expression (Provisional unformatted) [protocols.io]
- 30. researchgate.net [researchgate.net]
- 31. bio-protocol.org [bio-protocol.org]
- 32. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. elearning.unite.it [elearning.unite.it]
- 34. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 35. synapse.koreamed.org [synapse.koreamed.org]
- 36. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3,4-Dihydroxybenzamide and its Metabolites in Biological Matrices
Introduction
3,4-Dihydroxybenzamide (DHB), also known as protocatechuamide, is a chemical entity of significant interest in pharmaceutical and biomedical research due to its structural similarity to endogenous catechols and various bioactive natural products. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for the development of novel therapeutics and for elucidating the biological activities of related compounds. This application note provides a comprehensive guide to the analysis of this compound and its primary metabolites in biological matrices, with a focus on plasma, using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The methodologies described herein are designed to be robust, sensitive, and adhere to the principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]
Scientific Rationale and Metabolic Landscape
The chemical structure of this compound, featuring a catechol ring, makes it a prime substrate for several key metabolic pathways. A thorough understanding of these pathways is essential for identifying the target analytes for the HPLC method.
Predicted Metabolic Pathways of this compound
Based on the established metabolism of structurally similar phenolic and catechol-containing compounds, the primary metabolic transformations of this compound are predicted to be:
-
Hydrolysis: The amide moiety may be hydrolyzed to a carboxylic acid, converting this compound to its corresponding benzoic acid derivative, protocatechuic acid (3,4-dihydroxybenzoic acid). Protocatechuic acid is a known major metabolite of various dietary polyphenols.[6][7][8]
-
Phase II Conjugation: The hydroxyl groups of the catechol ring are susceptible to Phase II conjugation reactions, which increase water solubility and facilitate excretion. These include:
-
O-Methylation: Catalyzed by Catechol-O-Methyltransferase (COMT), this reaction will add a methyl group to either the 3- or 4-position hydroxyl group.[7][8][9][10][11]
-
Sulfation: Sulfotransferases (SULTs) can conjugate a sulfonate group to one of the hydroxyls.[6][12][13][14][15]
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) can add a glucuronic acid moiety to the parent molecule.[6][12][13][14][15]
-
These metabolic pathways can occur on the parent this compound molecule or on its hydrolyzed metabolite, protocatechuic acid.
Figure 1: Predicted Metabolic Pathways of this compound.
Experimental Protocols
The following protocols are designed for the quantitative analysis of this compound and its primary metabolites in rat or human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.
Figure 2: Workflow for Plasma Sample Preparation.
Step-by-Step Protocol:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., this compound-d3).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[16]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for injection.
HPLC-MS/MS Method
This method is designed to provide excellent separation and sensitive detection of the parent drug and its key metabolites.
Table 1: HPLC and Mass Spectrometer Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | A high-performance liquid chromatography system capable of binary gradient elution. | Provides the necessary precision and accuracy for reproducible chromatographic separation. |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) | C18 columns are widely used for the separation of small molecules and are effective for retaining and separating catechols and their metabolites.[9][12] |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid aids in the ionization of the analytes in the mass spectrometer source, promoting the formation of protonated molecules in positive ion mode or deprotonated molecules in negative ion mode.[9][12][16] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier in reverse-phase chromatography, providing good separation efficiency for a wide range of compounds. |
| Flow Rate | 0.3 mL/min | A flow rate suitable for the column dimensions to ensure optimal separation and efficient ionization in the mass spectrometer. |
| Injection Volume | 5 µL | A small injection volume helps to maintain good peak shape and prevent column overloading. |
| Gradient Elution | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B (re-equilibration) | A gradient elution is necessary to separate the more polar metabolites (e.g., glucuronides) from the less polar parent drug and methylated metabolites within a reasonable run time. |
| Mass Spectrometer | Triple quadrupole mass spectrometer | Offers high selectivity and sensitivity through Multiple Reaction Monitoring (MRM) for accurate quantification in complex biological matrices.[9][10][12][14][15] |
| Ionization Mode | Electrospray Ionization (ESI), Negative and Positive Mode | ESI is a soft ionization technique suitable for polar molecules. Both positive and negative modes should be evaluated to determine the optimal ionization for each analyte. Catechols and their acidic metabolites often ionize well in negative mode.[9][12][15] |
| MRM Transitions | To be determined by infusing pure standards of each analyte. | Specific precursor-to-product ion transitions for each analyte and the internal standard are required for selective and sensitive quantification. |
Table 2: Hypothetical MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| This compound | 154.0 | 137.0 | 4.2 |
| Protocatechuic Acid | 153.0 | 109.0 | 3.8 |
| 3-Methoxy-4-hydroxybenzamide | 168.0 | 151.0 | 5.1 |
| This compound Sulfate | 234.0 | 154.0 | 3.5 |
| This compound Glucuronide | 330.0 | 154.0 | 3.1 |
| Internal Standard (DHB-d3) | 157.0 | 140.0 | 4.2 |
Note: The MRM transitions and retention times are illustrative and must be empirically determined.
Method Validation
A robust bioanalytical method requires thorough validation to ensure its reliability. The validation should be performed in accordance with ICH M10 or FDA guidelines for bioanalytical method validation.[1][3][4][5]
Table 3: Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. | A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[9][12] |
| Accuracy & Precision | The closeness of determined values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | Assessed at a minimum of four concentration levels (LLOQ, low, mid, and high QC). The mean accuracy should be within ±15% of the nominal values (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).[9][12] |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The matrix factor should be consistent across different lots of matrix, with a %CV of ≤15%. |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical response from an extracted sample to that of a non-extracted standard. | Should be consistent, precise, and reproducible, though 100% recovery is not required. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and in-processed samples. The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Conclusion
This application note provides a detailed framework for the development and validation of a robust HPLC-MS/MS method for the quantification of this compound and its major predicted metabolites in plasma. The proposed sample preparation technique and chromatographic conditions are based on established methods for similar compounds and are designed to provide high sensitivity and selectivity. Adherence to the principles of bioanalytical method validation will ensure the generation of high-quality, reliable data for pharmacokinetic and metabolic studies, thereby supporting the advancement of research and development in the pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpras.com [ijpras.com]
- 4. researchgate.net [researchgate.net]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 6. Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Simultaneous Determination and Pharmacokinetic Study of Protocatechuic Aldehyde and Its Major Active Metabolite Protocatechuic Acid in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of protocatechuic acid in mouse and its quantification in human plasma using LC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Determination and Pharmacokinetic Study of Protocatechuic Aldehyde and Its Major Active Metabolite Protocatechuic Acid in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Simultaneous Determination and Pharmacokinetic Study of Protocatechuic Aldehyde and Its Major Active Metabolite Protocatechuic Acid in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics of Protocatechuic Acid in Mouse and Its Quantification in Human Plasma Using LC-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Investigating the Neuroprotective Effects of 3,4-Dihydroxybenzamide: Application Notes and Protocols
Introduction: The Therapeutic Potential of a Catechol-Containing Scaffold
Neurodegenerative diseases, a class of debilitating conditions characterized by the progressive loss of neuronal structure and function, present a significant challenge to modern medicine. A key pathological driver in many of these disorders is the interplay of oxidative stress, chronic neuroinflammation, and apoptosis. The catechol moiety, a 1,2-dihydroxybenzene group, is a structural hallmark of many potent antioxidant and anti-inflammatory compounds. This has led to the investigation of various catechol-containing small molecules for their neuroprotective potential.
While significant research has highlighted the neuroprotective properties of compounds like 3,4-dihydroxybenzaldehyde (DBD) and methyl 3,4-dihydroxybenzoate (MDHB), the closely related amide, 3,4-Dihydroxybenzamide , remains a relatively unexplored molecule in the context of neurodegeneration.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the neuroprotective effects of this compound.
Based on the established biological activities of its structural analogs, we hypothesize that this compound will exert neuroprotective effects by mitigating oxidative stress, suppressing pro-inflammatory signaling cascades, and inhibiting apoptotic pathways. These application notes provide a series of detailed protocols to systematically test this hypothesis, from initial in vitro screening to considerations for in vivo validation.
Proposed Mechanisms of Neuroprotection
The neuroprotective activity of this compound is likely multifaceted, targeting several key pathological pathways implicated in neurodegeneration. The proposed mechanisms, extrapolated from studies on structurally similar compounds, are centered around its antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][3][4]
-
Antioxidant Activity: The catechol structure is a well-known scavenger of reactive oxygen species (ROS). It is proposed that this compound can directly neutralize harmful free radicals and may also upregulate endogenous antioxidant defense mechanisms.
-
Anti-inflammatory Effects: Chronic neuroinflammation, often mediated by activated microglia and astrocytes, contributes significantly to neuronal damage. This compound may suppress the production of pro-inflammatory cytokines and mediators by inhibiting key signaling pathways such as NF-κB and MAPK.[3]
-
Anti-apoptotic Potential: Neuronal cell death is a final common pathway in neurodegenerative diseases. By modulating apoptosis-related proteins and signaling, this compound could enhance neuronal survival.
The following diagram illustrates the proposed signaling pathways through which this compound may exert its neuroprotective effects.
Caption: Proposed neuroprotective signaling pathways of this compound.
Experimental Workflow for Assessing Neuroprotection
A systematic approach is crucial for evaluating the neuroprotective potential of this compound. The following workflow outlines a logical progression from initial in vitro characterization to more complex in vivo validation.
Caption: Overall experimental workflow for investigating this compound.
Rationale from Structurally Related Compounds
The impetus for investigating this compound is supported by the demonstrated neuroprotective effects of its close chemical relatives. The following table summarizes key findings for 3,4-dihydroxybenzaldehyde (DBD) and methyl 3,4-dihydroxybenzoate (MDHB).
| Compound | Model System | Key Findings | Reference |
| 3,4-Dihydroxybenzaldehyde (DBD) | Rat model of cerebral ischemia-reperfusion | Reduced infarct volume, improved neurological function, protected mitochondrial integrity, and exhibited anti-oxidative and anti-apoptotic effects. | [2] |
| 3,4-Dihydroxybenzaldehyde (DBD) | LPS-treated BV2 microglial cells | Suppressed production of inflammatory mediators (TNF-α, IL-1β, IL-6) by inhibiting MAPK and NF-κB activation. | [3] |
| Methyl 3,4-dihydroxybenzoate (MDHB) | rd10 mouse model of retinitis pigmentosa | Promoted photoreceptor survival, preserved retinal function, decreased apoptosis (TUNEL), and inhibited microglial activation. Effects were mediated by the BDNF-TrkB pathway. | [4] |
In Vitro Experimental Protocols
The following protocols are designed for an initial, comprehensive in vitro evaluation of this compound's neuroprotective properties using a human neuroblastoma cell line, SH-SY5Y, a widely accepted model for neurodegenerative disease research.
Protocol 1: Cell Culture and Induction of Neurotoxicity
Objective: To establish a neuronal cell culture model and induce neurotoxicity to mimic neurodegenerative conditions.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete growth medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Differentiating medium: DMEM/F12 with 1% FBS and 10 µM retinoic acid
-
Neurotoxins: MPP+ (1-methyl-4-phenylpyridinium), Rotenone, or aggregated Amyloid-beta 1-42 (Aβ42)
-
This compound
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well for viability assays or a 6-well plate at 2 x 10^5 cells/well for protein and RNA analysis.
-
Differentiation (Optional but Recommended): For a more neuron-like phenotype, differentiate the cells by incubating with differentiating medium for 5-7 days.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. This step is crucial to assess the compound's ability to prevent impending damage.
-
Induction of Neurotoxicity: After pre-treatment, add the chosen neurotoxin to the media. For example, add MPP+ (final concentration 1 mM) or Rotenone (final concentration 1 µM) and incubate for 24 hours.
Protocol 2: Assessment of Cell Viability and Cytotoxicity
Objective: To quantify the protective effect of this compound on neuronal cell survival.
A. MTT Assay (Cell Viability)
-
After the 24-hour incubation with the neurotoxin, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
B. LDH Assay (Cytotoxicity)
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture from a commercial kit.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution and measure the absorbance at 490 nm.
Protocol 3: Quantification of Oxidative Stress
Objective: To determine if this compound mitigates neurotoxin-induced oxidative stress.
A. Intracellular ROS Measurement
-
After treatment in a 96-well black-walled plate, wash the cells with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.
B. Superoxide Dismutase (SOD) Activity Assay
-
After treatment in 6-well plates, lyse the cells and collect the protein.
-
Determine the protein concentration using a BCA assay.
-
Measure SOD activity in the cell lysates using a commercially available SOD activity assay kit, following the manufacturer's instructions.
Protocol 4: Analysis of Apoptosis
Objective: To assess the anti-apoptotic effects of this compound.
A. Annexin V-FITC/PI Staining by Flow Cytometry
-
Collect both floating and adherent cells after treatment in 6-well plates.
-
Wash the cells with cold PBS and resuspend in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
B. Caspase-3 Activity Assay
-
After treatment, lyse the cells and collect the protein.
-
Measure the activity of caspase-3 in the cell lysates using a colorimetric or fluorometric caspase-3 activity assay kit.
Protocol 5: Measurement of Inflammatory Markers
Objective: To investigate the anti-inflammatory properties of this compound in a microglial cell line (e.g., BV2).
-
Culture BV2 microglial cells and stimulate with Lipopolysaccharide (LPS) (1 µg/mL) in the presence or absence of this compound for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits.
Considerations for In Vivo Studies
Following promising in vitro results, the neuroprotective effects of this compound should be validated in animal models of neurodegenerative diseases.
-
Model Selection: Choose a model that is relevant to the intended therapeutic application, such as the MPTP-induced mouse model for Parkinson's disease or the scopolamine-induced amnesia model for cognitive dysfunction.[5]
-
Pharmacokinetics and BBB Penetration: Initial studies should assess the bioavailability and blood-brain barrier permeability of this compound.
-
Behavioral Assessments: A battery of behavioral tests should be employed to evaluate motor and cognitive functions.
-
Post-mortem Analysis: Brain tissue should be analyzed for neuronal loss (e.g., tyrosine hydroxylase staining in the substantia nigra for the MPTP model), glial activation (Iba1 and GFAP staining), and levels of oxidative stress and inflammatory markers.
Conclusion and Future Directions
This compound represents a promising yet understudied candidate for neuroprotection. The structural similarity to compounds with proven efficacy in preclinical models provides a strong rationale for its investigation. The protocols outlined in this guide offer a robust framework for a systematic evaluation of its therapeutic potential. Future studies should focus on elucidating the precise molecular targets and exploring the structure-activity relationship of related benzamide derivatives to optimize their neuroprotective properties.
References
- 1. This compound | C7H7NO3 | CID 148675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolomic analysis and pharmacological validation of the cerebral protective effect of 3,4-dihydroxybenzaldehyde on cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of methyl 3,4 dihydroxybenzoate in a mouse model of retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Introduction: The Scientific Versatility of 3,4-Dihydroxybenzamide
An In-Depth Guide to the Application of 3,4-Dihydroxybenzamide in Enzyme Inhibition Studies
This compound, also known as Protocatechuamide, is a compound of significant interest to researchers in enzymology and drug development.[1][2] Its structure is deceptively simple, featuring a benzamide core substituted with two hydroxyl groups in the 3 and 4 positions, forming a catechol moiety. This unique combination of a catechol group and a benzamide pharmacophore makes it a versatile scaffold for investigating and developing inhibitors against several critical enzyme classes. The catechol portion is known for its ability to interact with metal centers in enzyme active sites, while the benzamide group serves as a crucial structural motif for targeting enzymes like Poly(ADP-ribose) Polymerase (PARP). This guide provides a detailed exploration of the mechanisms, applications, and protocols for utilizing this compound and its derivatives in enzyme inhibition research.
Core Mechanisms of Inhibition
The inhibitory potential of this compound stems from its two key structural features, which allow it to interact with distinct enzyme families through different mechanisms.
The Catechol Moiety: A Metal-Binding Pharmacophore
The defining feature of this compound is its catechol group. Catechols are excellent chelators of metal ions, a property that is central to their ability to inhibit metalloenzymes. Many enzymes, including tyrosinase and Catechol-O-Methyltransferase (COMT), contain metal cofactors (like copper or magnesium) in their active sites that are essential for their catalytic activity.
-
Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme that catalyzes key steps in melanin biosynthesis.[3][4] Inhibitors with a catechol structure can bind to the copper ions in the tyrosinase active site, preventing the natural substrate, L-tyrosine, from binding and being oxidized.[4][5] This chelation effectively blocks the enzyme's function, making such compounds valuable in cosmetics for skin lightening and in medicine for treating hyperpigmentation disorders.[3][6]
-
COMT Inhibition: Catechol-O-methyltransferase (COMT) is a magnesium-dependent enzyme that plays a crucial role in the metabolism of catecholamine neurotransmitters like dopamine.[7][8] COMT inhibitors are vital in the treatment of Parkinson's disease, as they prevent the peripheral breakdown of levodopa, allowing more of the drug to reach the brain.[8] The catechol structure of inhibitors allows them to compete with endogenous substrates for the active site of the COMT enzyme.[7][9]
The Benzamide Moiety: A Nicotinamide Mimic for PARP Inhibition
The benzamide structure is a well-established pharmacophore for inhibiting Poly(ADP-ribose) Polymerase (PARP) enzymes.[10] PARP enzymes, particularly PARP-1, are critical for DNA single-strand break repair.[11] They use nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) chains that signal and recruit other DNA repair proteins.
PARP inhibitors function as competitive inhibitors by mimicking the nicotinamide portion of NAD+. The benzamide group binds to the nicotinamide-binding pocket of the PARP catalytic domain, preventing NAD+ hydrolysis and subsequent PARP activation.[11] This inhibition is particularly effective in cancers with deficiencies in other DNA repair pathways (like those with BRCA mutations), leading to a concept known as synthetic lethality.[11][12] While 3-aminobenzamide is a classic PARP inhibitor, the core benzamide structure of this compound makes it a valuable scaffold for designing novel PARP inhibitors.[13][14][15][16]
Application Notes for Key Enzyme Targets
The dual-functionality of the this compound scaffold allows for its application across a range of enzyme systems.
Target Enzyme: Tyrosinase
-
Biological Relevance: Tyrosinase is the key enzyme in melanogenesis. Its overactivity can lead to hyperpigmentation issues such as age spots and melasma.[3] Therefore, tyrosinase inhibitors are highly sought after in the dermatological and cosmetic industries.
-
Mechanism of Inhibition: 3,4-Dihydroxy-phenyl derivatives act as competitive inhibitors by mimicking the natural substrate L-DOPA and chelating the copper ions in the enzyme's active site.[5] This prevents the conversion of L-tyrosine to dopaquinone, the precursor to melanin.[3]
-
Experimental Insights: When designing studies, it is crucial to use a known tyrosinase inhibitor like kojic acid as a positive control to validate the assay results.[17][18] The inhibitory potency is typically quantified by the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[19]
| Compound/Derivative | Enzyme Source | IC50 Value | Reference |
| N'-(benzoyloxy)benzamide | Mushroom Tyrosinase | 2.5 µM | [18] |
| N'-phenylbenzohydrazide | Mushroom Tyrosinase | 10.5 µM | [18] |
| Compound 6i (a 3-hydroxypyridin-4-one derivative) | Mushroom Tyrosinase | 25.29 µM | [4] |
| Kojic Acid (Reference) | Mushroom Tyrosinase | 44.6 µM | [18] |
| 3,4-dihydroxybenzaldehyde | Mushroom Tyrosinase | 250 µM | [5] |
| Table 1: Comparative IC50 values of various benzamide derivatives and related compounds against mushroom tyrosinase. |
Target Enzyme: Poly(ADP-ribose) Polymerase (PARP)
-
Biological Relevance: PARP-1 is a primary sensor of DNA single-strand breaks and is central to their repair. Inhibiting PARP is a clinically validated strategy in oncology, especially for cancers with BRCA1/2 mutations.[20]
-
Mechanism of Inhibition: The benzamide group of inhibitors competes with the nicotinamide moiety of the NAD+ substrate for the enzyme's catalytic site.[10] This blockade of PARP activity prevents the repair of single-strand breaks, which then degenerate into more lethal double-strand breaks during DNA replication. In cells lacking efficient double-strand break repair (e.g., BRCA-mutant cells), this leads to cell death.[11]
-
Experimental Insights: In vitro PARP inhibition assays often use colorimetric or fluorescent methods to measure the consumption of NAD+ or the formation of poly(ADP-ribose) polymers. When developing novel inhibitors based on the this compound scaffold, it is important to assess selectivity against different PARP family members (e.g., PARP1 vs. PARP2).[21]
| Compound | Target | IC50 Value | Reference |
| Olaparib (Clinical Inhibitor) | PARP-1 | Literature Data | [10] |
| 3-Aminobenzamide (1st Gen) | PARP-1 | Literature Data | [10][16] |
| (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide | PARP-1 | 434 nM | [11] |
| Table 2: IC50 values of benchmark PARP inhibitors featuring the benzamide pharmacophore. |
Target Enzyme: Catechol-O-Methyltransferase (COMT)
-
Biological Relevance: COMT is a major enzyme in the degradation pathway of catecholamines. In Parkinson's disease, inhibiting peripheral COMT prevents the breakdown of L-DOPA, increasing its bioavailability for the brain.[8]
-
Mechanism of Inhibition: Catechol-containing inhibitors act as competitive or non-competitive inhibitors by binding to the catechol-binding site of the enzyme, sometimes also interacting with the S-adenosyl-L-methionine (AdoMet) cofactor binding site.[7][9][22]
-
Experimental Insights: Assays for COMT inhibition typically measure the rate of methylation of a catechol substrate. It is important to note that the reaction mechanism is ordered, with the cofactor AdoMet binding first.[7][9] This can influence the type of inhibition observed. Some potent inhibitors, like N-(3,4-dihydroxyphenyl)maleimide, have been shown to act as active-site-directed irreversible inhibitors.[22]
Detailed Experimental Protocols
General Workflow for an In Vitro Enzyme Inhibition Assay
The following diagram outlines a universal workflow for screening and characterizing enzyme inhibitors like this compound.
Caption: General workflow for determining the IC50 of an enzyme inhibitor.
Protocol 1: Spectrophotometric Tyrosinase Inhibition Assay
This protocol is adapted from standard methods for assessing tyrosinase inhibitors.[3][6][17] It measures the inhibition of the oxidation of L-DOPA to dopachrome, which can be monitored by the increase in absorbance at ~475-510 nm.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-Dihydroxyphenylalanine)
-
This compound (or derivative)
-
Kojic Acid (positive control)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
DMSO (for dissolving inhibitor)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Buffer: Prepare 50 mM phosphate buffer, pH 6.8.
-
Enzyme Solution: Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of ~100-200 units/mL. Keep on ice.
-
Substrate Solution: Prepare a 2 mM L-DOPA solution in phosphate buffer immediately before use.
-
Inhibitor Solutions: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create a series of dilutions in phosphate buffer to achieve final assay concentrations ranging from nanomolar to millimolar. Do the same for the kojic acid control.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 20 µL of each inhibitor dilution.
-
Positive Control Wells: Add 20 µL of each kojic acid dilution.
-
Enzyme Control (100% activity): Add 20 µL of buffer (with a corresponding small percentage of DMSO to match the test wells).
-
Blank Wells: Add 40 µL of buffer (no enzyme).
-
To all wells except the blanks, add 20 µL of the tyrosinase enzyme solution.
-
-
Pre-Incubation:
-
Mix the plate gently and pre-incubate at 25°C for 10 minutes.[3] This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 160 µL of the L-DOPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 15-20 minutes.
-
Protocol 2: Data Analysis and Interpretation
1. Calculation of Percent Inhibition: First, determine the rate of reaction (velocity) for each concentration by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
The percent inhibition is then calculated using the formula: % Inhibition = [(Velocity_control - Velocity_inhibitor) / Velocity_control] * 100
Where:
-
Velocity_control is the reaction rate in the absence of the inhibitor.
-
Velocity_inhibitor is the reaction rate in the presence of the inhibitor.
2. Determination of IC50: The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression software (e.g., GraphPad Prism, Origin) to calculate the concentration at which 50% inhibition occurs.
3. Kinetic Analysis (Determining Inhibition Type): To understand the mechanism (e.g., competitive, non-competitive), kinetic studies are performed by measuring reaction velocities at multiple substrate and inhibitor concentrations.[23] The data is often visualized using a Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]).[24] The pattern of line intersections reveals the type of inhibition.
Caption: Workflow for analyzing enzyme inhibition data.
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a powerful scaffold that provides a gateway to modulating diverse enzymatic pathways. Its catechol and benzamide moieties grant it access to the active sites of critical enzymes like tyrosinase, PARP, and COMT. For researchers and drug development professionals, this compound and its derivatives represent a fertile ground for discovery. Future research will likely focus on synthesizing novel derivatives that enhance potency and selectivity for specific enzyme targets, leveraging the foundational insights provided by studies on this versatile molecule to create next-generation therapeutics for a wide range of diseases, from cancer to neurodegenerative disorders.
References
- 1. This compound | C7H7NO3 | CID 148675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H7NO3) [pubchemlite.lcsb.uni.lu]
- 3. activeconceptsllc.com [activeconceptsllc.com]
- 4. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. open.icm.edu.pl [open.icm.edu.pl]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Kinetic and inhibition studies on catechol-O-methyltransferase affinity labelling by N-(3,4-dihydroxyphenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Poly (ADP-Ribose) Polymerase Inhibitors: Recent Advances and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug repurposing studies of PARP inhibitors as a new therapy for inherited retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thieme-connect.de [thieme-connect.de]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of catechol-O-methyltransferase by N-(3,4-dihydroxyphenyl) maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 3,4-Dihydroxybenzamide for the Investigation of Oxidative Stress Pathways
Introduction: Unraveling the Double-Edged Sword of Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a critical player in a multitude of physiological and pathological processes.[1][2] ROS, which include superoxide anions, hydrogen peroxide, and hydroxyl radicals, are natural byproducts of cellular metabolism.[1][3] While essential for signaling pathways that regulate cell proliferation and differentiation, their overabundance can inflict significant damage to vital macromolecules such as DNA, lipids, and proteins, contributing to the pathogenesis of neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2][4]
The cellular defense against this onslaught is a sophisticated network of antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which work in concert to neutralize ROS.[5][6] A key regulator of this antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that, under conditions of oxidative stress, translocates to the nucleus and activates the expression of a battery of cytoprotective genes.[4][7][8]
Phenolic compounds, owing to their potent antioxidant properties, have garnered significant interest as modulators of oxidative stress pathways.[4][7][9] 3,4-Dihydroxybenzamide (CAS 54337-90-5), a compound characterized by a benzamide structure with two hydroxyl groups on the benzene ring, is a promising candidate for such investigations.[10] Its structural features suggest a high capacity for scavenging free radicals and modulating the cellular redox environment.[10][11]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively utilize this compound in the study of oxidative stress pathways. We will delve into its mechanism of action and provide step-by-step methodologies for assessing its impact on cellular ROS levels, antioxidant enzyme activity, and lipid peroxidation.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for accurate experimental design and data interpretation.
| Property | Value | Source |
| Chemical Formula | C₇H₇NO₃ | [10][12][13] |
| Molecular Weight | 153.14 g/mol | [13] |
| Appearance | White to off-white crystalline powder | [10] |
| CAS Number | 54337-90-5 | [10][12] |
| pKa | 8.48 ± 0.18 (Predicted) | [10] |
| Solubility | Soluble in water | [10] |
PART 1: Foundational Protocols for Assessing Oxidative Stress
This section details robust and validated protocols for measuring key markers of oxidative stress. These methods are presented as a baseline and should be adapted to incorporate this compound as the test compound.
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for the sensitive detection of intracellular ROS.[2][3][14] DCFH-DA, a cell-permeable compound, is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[3][14]
Caption: Workflow for intracellular ROS detection using DCFH-DA.
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. For suspension cells, adjust the cell number to approximately 1.5 x 10⁵ cells per well.[15] Allow adherent cells to attach overnight.
-
Induction of Oxidative Stress (Positive Control): Treat cells with a known ROS inducer, such as hydrogen peroxide (H₂O₂) at a final concentration of 0.1 mM for 20-30 minutes, to serve as a positive control.[14]
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 1-24 hours) before inducing oxidative stress. This will assess its protective effects. Alternatively, co-treat or post-treat cells to investigate different mechanistic aspects.
-
-
Preparation of DCFH-DA Staining Solution: Dilute the DCFH-DA stock solution (typically 10 mM) in serum-free medium or PBS to a final working concentration of 10 µM.[14] Prepare this solution fresh and protect it from light.
-
Staining:
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS or culture medium to each well.
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[3]
-
-
Data Analysis: Subtract the background fluorescence of non-treated cells from all other values.[3] Express the results as a percentage of the control or fold change.
Protocol 2: Assessment of Antioxidant Enzyme Activity
Evaluating the activity of key antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) provides insight into the cellular response to oxidative stress and the potential of this compound to modulate these defenses.[5]
Caption: General workflow for measuring antioxidant enzyme activity.
A. Sample Preparation:
-
Culture and treat cells with this compound as described in Protocol 1.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.8) and homogenize on ice.[6]
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C for 15 minutes.[16]
-
Collect the supernatant (cell lysate) for the enzyme assays.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay) for normalization of enzyme activity.
B. Superoxide Dismutase (SOD) Activity Assay:
This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.[5]
-
Prepare a reaction mixture containing potassium phosphate buffer, NBT, xanthine, and the cell lysate.
-
Initiate the reaction by adding xanthine oxidase.
-
Measure the rate of NBT reduction by monitoring the increase in absorbance at 560 nm.
-
One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.[17]
C. Catalase (CAT) Activity Assay:
This assay measures the decomposition of hydrogen peroxide (H₂O₂).[5][6]
-
Prepare a reaction mixture containing potassium phosphate buffer (50 mM, pH 7.0) and the cell lysate.[6]
-
Initiate the reaction by adding a known concentration of H₂O₂ (e.g., 10 mM).[16]
-
Monitor the decrease in absorbance at 240 nm for 3 minutes as H₂O₂ is consumed.[6]
-
Calculate catalase activity using the extinction coefficient of H₂O₂ (39.4 M⁻¹cm⁻¹).[6]
D. Glutathione Peroxidase (GPx) Activity Assay:
This assay couples the reduction of an organic hydroperoxide by GPx with the oxidation of NADPH by glutathione reductase.[5]
-
Prepare a reaction mixture containing potassium phosphate buffer, glutathione, glutathione reductase, and NADPH.
-
Add the cell lysate and incubate to allow for temperature equilibration.
-
Initiate the reaction by adding a substrate such as tert-butyl hydroperoxide.
-
Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[16]
-
Calculate GPx activity based on the rate of NADPH consumption.
Protocol 3: Measurement of Lipid Peroxidation
Lipid peroxidation, a consequence of oxidative damage to cellular membranes, can be quantified by measuring the levels of malondialdehyde (MDA), a major end-product.[18][19] The thiobarbituric acid reactive substances (TBARS) assay is a common method for this purpose.[19][20]
Caption: Workflow for the lipid peroxidation (MDA) assay.
-
Sample Preparation: Prepare cell lysates or tissue homogenates as described in Protocol 2.
-
Reaction Setup:
-
Incubation: Incubate the tubes at 95°C for 60 minutes to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.[20][21]
-
Measurement:
-
Data Analysis: Prepare a standard curve using known concentrations of MDA. Calculate the MDA concentration in the samples by interpolating their absorbance values from the standard curve.[18][21]
PART 2: Investigating the Mechanism of Action of this compound
Beyond its direct antioxidant effects, this compound may modulate key signaling pathways involved in the cellular response to oxidative stress, such as the Nrf2 pathway.
The Nrf2-Keap1 Signaling Pathway
The Nrf2-Keap1 pathway is a master regulator of the cellular antioxidant response.[7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[22] Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, releasing Nrf2.[8] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of antioxidant enzymes and other cytoprotective proteins.[8][23]
Caption: The Nrf2-Keap1 signaling pathway and its potential modulation.
Experimental Approaches to Study Nrf2 Activation
-
Western Blotting: Analyze the protein levels of Nrf2 in both the cytosolic and nuclear fractions of cells treated with this compound. An increase in nuclear Nrf2 is indicative of its activation.
-
Immunofluorescence Microscopy: Visualize the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound using specific antibodies and fluorescence microscopy.
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression levels of Nrf2 target genes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs), to confirm the downstream effects of Nrf2 activation.[4]
-
Reporter Gene Assays: Utilize a luciferase reporter construct containing the ARE sequence to directly measure the transcriptional activity of Nrf2 in response to this compound treatment.
Conclusion and Future Directions
This compound presents itself as a valuable tool for dissecting the intricate pathways of oxidative stress. The protocols outlined in this guide provide a robust framework for assessing its antioxidant potential and elucidating its mechanism of action. By employing these methodologies, researchers can gain deeper insights into the therapeutic and protective effects of this compound in various models of oxidative stress-related diseases. Future studies could explore the in vivo efficacy of this compound in animal models of diseases such as neurodegeneration, cardiovascular disease, and cancer, further solidifying its potential as a lead compound in drug development.[24]
References
- 1. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress [elabscience.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Modulation of Nrf2 by Olive Oil and Wine Polyphenols and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review on the determination of enzymatic assay and nonenzymatic antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [wap.guidechem.com]
- 11. 3,4-dihydroxybenzaldehyde purified from the barley seeds (Hordeum vulgare) inhibits oxidative DNA damage and apoptosis via its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C7H7NO3 | CID 148675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. PubChemLite - this compound (C7H7NO3) [pubchemlite.lcsb.uni.lu]
- 14. bio-protocol.org [bio-protocol.org]
- 15. assaygenie.com [assaygenie.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 20. raybiotech.com [raybiotech.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dihydroxybenzamide
Welcome to the technical support center for the synthesis of 3,4-Dihydroxybenzamide (protocatechuamide). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your synthesis by explaining the causality behind key experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent and direct method for synthesizing this compound is through the amidation of 3,4-dihydroxybenzoic acid. This is typically achieved by activating the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine source, such as ammonia. Common strategies include:
-
Coupling Agent-Mediated Synthesis : This is a widely used method in medicinal chemistry where a coupling agent facilitates the formation of an amide bond between the carboxylic acid and an amine.[1] Reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed.[2][3]
-
Acyl Chloride Formation : The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3] This intermediate then readily reacts with ammonia. However, this method can be harsh and may not be suitable for sensitive substrates due to the acidic byproducts (HCl).[4]
-
Direct Thermal Amidation : While possible, directly heating a mixture of the carboxylic acid and an amine source (like urea) requires high temperatures (>160 °C) and often results in lower yields and more side products due to the formation of unreactive ammonium salts.[5]
Q2: My starting material, 3,4-dihydroxybenzoic acid, is prone to oxidation. How does this affect the synthesis and how can I mitigate it?
The catechol (1,2-dihydroxybenzene) moiety in 3,4-dihydroxybenzoic acid is highly susceptible to oxidation, especially under basic conditions or in the presence of trace metal catalysts. Oxidation leads to the formation of colored quinone-type byproducts, which can contaminate the final product and complicate purification.
Mitigation Strategies:
-
Inert Atmosphere : Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[4][6]
-
Degassed Solvents : Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Control of pH : While a base is often required to deprotonate the amine or neutralize acid byproducts, prolonged exposure to strongly basic conditions can accelerate oxidation. Careful control over pH is crucial.
-
Use of Antioxidants : In some cases, adding a small amount of an antioxidant like sodium bisulfite or ascorbic acid can help prevent oxidation.
Q3: How do I choose the right coupling agent for my reaction?
The choice of coupling agent depends on factors like substrate reactivity, desired reaction conditions, and the ease of byproduct removal.[7]
| Coupling Agent | Advantages | Disadvantages |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble byproduct (EDU), easy to remove by aqueous workup. Good for a wide range of substrates. | Can be less reactive than other agents. |
| DCC (Dicyclohexylcarbodiimide) | Highly efficient and widely used.[2] | Forms a urea byproduct (DCU) that is often insoluble in common organic solvents, requiring filtration for removal.[8] |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Very fast reaction times and low rates of racemization.[9] | More expensive than carbodiimides. |
| CDI (Carbonyldiimidazole) | Useful for specific applications, particularly for coupling peptide fragments.[9] | Not as commonly used for simple amidations. |
For the synthesis of this compound, EDC is often a good starting choice due to the straightforward purification. If yields are low, switching to a more reactive agent like HATU may be beneficial.
Troubleshooting Guide: Low Yield & Purity Issues
This section addresses specific experimental problems in a question-and-answer format to help you diagnose and solve issues in your synthesis.
Problem 1: Low or No Product Formation
Q: I've mixed my 3,4-dihydroxybenzoic acid, amine source, and coupling agent, but TLC/LC-MS analysis shows mostly unreacted starting material. What's going wrong?
This is a common issue that typically points to insufficient activation of the carboxylic acid or a non-nucleophilic amine.
Causality & Solutions:
-
Incomplete Carboxylic Acid Activation: The coupling agent's role is to form a highly reactive intermediate with the carboxylic acid.[3]
-
Solution: Ensure your coupling agent is not degraded. Use a freshly opened bottle or a properly stored reagent. For carbodiimides like EDC or DCC, additives like 1-Hydroxybenzotriazole (HOBt) can be used. HOBt forms a more stable and reactive HOBt ester, which can improve coupling efficiency and reduce side reactions.[1]
-
-
Protonated Amine Source: If you are using an ammonium salt (e.g., NH₄Cl) or if the reaction conditions are acidic, the ammonia will be present as the non-nucleophilic ammonium ion (NH₄⁺).
-
Solution: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture.[3] The base will deprotonate the ammonium ion, liberating the free ammonia (NH₃) needed for the reaction. A molar equivalent of base to the ammonium salt is typically required.
-
-
Hydrolysis of Activated Intermediate: The activated carboxylic acid intermediate is highly reactive and can be quenched by water in the solvent or reagents.
Troubleshooting Workflow for Low Conversion
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Overcoming Solubility Challenges with 3,4-Dihydroxybenzamide
Welcome to the technical support guide for 3,4-Dihydroxybenzamide. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. As a catechol-containing benzamide, this compound presents unique handling requirements to ensure experimental success and reproducibility. This guide provides a combination of foundational knowledge, direct troubleshooting advice, and detailed protocols to help you navigate these challenges effectively.
Section 1: Understanding the Molecule: Why is Solubility an Issue?
This compound (PubChem CID: 148675) possesses two key functional groups that dictate its behavior in solution: a catechol ring (the 3,4-dihydroxybenzene moiety) and a primary amide group.[1][2] While these groups contain hydrogen bond donors and acceptors, the molecule's overall structure leads to low solubility in neutral aqueous buffers.
The primary reasons for this challenge are:
-
Phenolic Hydroxyl Groups: The two hydroxyl groups on the catechol ring are weakly acidic. At neutral pH, they are protonated and contribute to intermolecular hydrogen bonding in the solid state, making it difficult for water molecules to solvate the compound effectively.
-
Catechol Oxidation: The catechol moiety is highly susceptible to oxidation, especially at neutral to alkaline pH in the presence of oxygen.[3] This process forms highly reactive o-quinones, which can polymerize into complex, often colored, insoluble products.[3][4][5] This degradation not only reduces the concentration of the active compound but can also introduce experimental artifacts.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial problems encountered by researchers.
Q1: My this compound won't dissolve in my PBS buffer (pH 7.4). What am I doing wrong? This is the most common issue. The compound is sparingly soluble in neutral aqueous buffers.[6] Direct addition of the solid to a neutral buffer will likely result in an insoluble suspension. Strategies like pH adjustment or the use of co-solvents are necessary.
Q2: I dissolved the compound, but my solution turned pink/brown overnight. What happened? This color change is a classic indicator of catechol oxidation.[3] The catechol ring has been oxidized, leading to the formation of colored quinone species and subsequent degradation products. This process is accelerated by neutral or alkaline pH, oxygen, light, and trace metal ions.[3] Aqueous solutions should be prepared fresh and used immediately. Storing aqueous stock solutions, especially at room temperature, is not recommended.[6]
Q3: What is a safe starting point for a stock solution? A common and effective method is to first prepare a concentrated stock solution in an organic co-solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[6][7] For example, a 10-30 mg/mL stock in DMSO is often achievable.[6] This stock can then be diluted into the aqueous buffer, ensuring the final co-solvent concentration is low enough to not affect the biological system.
Q4: Can I heat the buffer to help dissolve the compound? While gentle warming can sometimes increase the rate of dissolution for some compounds, it is not recommended for this compound. Heating will significantly accelerate the rate of oxidation and degradation, leading to a loss of active compound and the formation of impurities.[3]
Section 3: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step solutions to overcome solubility and stability issues.
Guide 1: pH-Mediated Solubilization
The Principle: The solubility of phenolic compounds is highly dependent on pH.[8][9] By increasing the pH of the solution above the pKa of the phenolic hydroxyl groups, these groups become deprotonated. The resulting phenolate ions are negatively charged, significantly increasing the molecule's polarity and its solubility in water.
Protocol 1: Preparation of a Basic Stock Solution
This protocol is ideal for experiments where the final concentration of the compound is low and a small pH adjustment in the final medium is tolerable.
-
Initial Preparation: Weigh out the desired amount of this compound powder.
-
Initial Suspension: Add a small volume of purified water to the powder. It will not dissolve.
-
pH Adjustment: While stirring, add a dilute solution of Sodium Hydroxide (e.g., 0.1 N NaOH) dropwise.
-
Dissolution: Continue adding NaOH until the solid completely dissolves. The solution should become clear. Monitor the pH; dissolution is typically achieved at a pH of 9 or higher.
-
Final Dilution: This basic stock can now be carefully diluted into your final, larger volume of experimental buffer. The buffer's capacity should be sufficient to bring the final pH back to the desired experimental range (e.g., 7.4).
-
Validation: Always check the final pH of your working solution. Use immediately after preparation.
Diagram: pH-Dependent Ionization of this compound This diagram illustrates how increasing the pH deprotonates the catechol hydroxyl groups, transforming the sparingly soluble neutral molecule into a much more soluble anionic form.
Caption: Ionization states of this compound at different pH levels.
Guide 2: Co-Solvent Systems
The Principle: Co-solvents are water-miscible organic solvents that enhance the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[10][11][12] This technique is one of the most common and effective strategies for compounds that are sparingly soluble in water.[7]
Protocol 2: Preparing a Stock Solution with a Co-Solvent
This is the most widely recommended method for achieving a workable concentration for most cell culture and biochemical assays.
-
Select a Co-Solvent: Dimethyl Sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with many biological assays at low final concentrations.[6][] Ethanol is another option.[6]
-
Prepare Concentrated Stock: Dissolve the this compound powder directly in 100% DMSO (or your chosen co-solvent) to a high concentration (e.g., 10-50 mM). Purging the solvent with an inert gas like nitrogen or argon before use can help minimize initial oxidation.[6]
-
Storage of Stock: Store the organic stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it serially into your aqueous experimental buffer (e.g., PBS, cell culture medium) to the final desired concentration.
-
Control Final Co-Solvent Concentration: Crucially, ensure the final concentration of the co-solvent in your experiment is below a toxic or confounding threshold. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%. Always run a vehicle control (buffer + same final concentration of co-solvent) in your experiments.
Data Table: Common Co-Solvents and Considerations
| Co-Solvent | Typical Stock Conc. | Max Recommended Final Conc. (Cell Culture) | Notes |
| DMSO | 10 - 50 mM | < 0.5% | High solubilizing power. Can affect cell differentiation. Vehicle control is essential.[6][] |
| Ethanol | 10 - 20 mg/mL | < 0.5% | Less toxic than DMSO for some applications, but also generally less potent as a solvent.[6][14] |
| PEG 400 | Variable | < 1% | Polyethylene glycol 400 is often used in formulation development.[12][] |
| DMF | 10 - 30 mg/mL | Not for cell culture | Dimethylformamide is a powerful solvent but is generally too toxic for live-cell experiments.[6] |
Guide 3: Managing Oxidation and Instability
The Principle: As a catechol, the compound is prone to oxidation, a process that is often irreversible and leads to loss of function.[3] Minimizing exposure to oxygen, light, and high pH is critical for maintaining the integrity of your solution.
Protocol 3: Best Practices for Preparing and Handling Solutions
-
Use High-Purity Reagents: Use deoxygenated water or buffers if possible. Buffers can be deoxygenated by bubbling with nitrogen or argon gas for 15-30 minutes prior to use.
-
Prepare Fresh: Always prepare the final aqueous working solution immediately before use. Do not store aqueous solutions.[6]
-
Protect from Light: Work with the compound in a subdued lighting environment and store stock solutions in amber vials or tubes wrapped in foil.
-
Consider Antioxidants: For specific applications where it won't interfere with the assay, adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite to the buffer can help slow the rate of oxidation.
-
Chelate Metal Ions: If trace metal contamination is suspected as a catalyst for oxidation, adding a small amount of a chelating agent like EDTA to the buffer can be beneficial.
Diagram: Troubleshooting Workflow for Solubility Issues This flowchart provides a logical decision-making process for researchers facing solubility problems with this compound.
Caption: Decision workflow for solubilizing this compound.
References
- 1. This compound | C7H7NO3 | CID 148675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H7NO3) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. Oxidation of 3,4-dihydroxybenzylamine affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
preventing oxidation of 3,4-Dihydroxybenzamide in solution
Introduction
Welcome to the technical support guide for 3,4-Dihydroxybenzamide (DHB). As a catechol-containing compound, DHB is intrinsically susceptible to oxidation in solution, often leading to discoloration, degradation, and loss of activity. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent the oxidative degradation of DHB during experimental workflows. We will explore the mechanisms behind this instability and provide field-proven protocols to ensure the integrity of your solutions.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with this compound solutions.
Q1: Why is my this compound solution turning pink, brown, or black? A: This color change is a classic indicator of oxidation. The catechol moiety of this compound is oxidizing to form an o-quinone intermediate. These quinones are highly reactive, colored, and can subsequently polymerize to form darker, complex structures. This process is accelerated by factors such as elevated pH, dissolved oxygen, and the presence of trace metal ions.
Q2: At what pH is this compound most stable? A: Catechols are generally most stable in acidic conditions. While the optimal pH must be determined empirically for your specific application and buffer system, a starting pH range of 4 to 6 is recommended to minimize the rate of spontaneous oxidation.[1] In alkaline solutions (pH > 7), the hydroxyl groups are more easily deprotonated, making the molecule highly susceptible to rapid oxidation.
Q3: Can I just bubble some nitrogen through my solvent to protect my compound? A: While sparging your solvent with an inert gas (like nitrogen or argon) is a critical first step to remove dissolved oxygen, it is often insufficient on its own. Oxygen from the headspace of your container can redissolve over time. For maximum protection, this technique should be combined with other strategies, such as the use of antioxidants and proper sealing and storage.
Q4: What is the fastest way to check if my compound has degraded? A: The quickest qualitative check is visual inspection for color change. For a quantitative assessment, UV-Vis spectrophotometry can be used to detect the formation of quinone species, which often have distinct absorbance maxima compared to the parent compound.[2] However, for accurate quantification of the parent compound and its degradants, High-Performance Liquid Chromatography (HPLC) is the gold-standard method.[3]
Part 2: In-Depth Troubleshooting Guide
This section provides a deeper dive into the causality of DHB oxidation and presents structured solutions.
Issue 1: Rapid Discoloration Immediately Upon Dissolution
Symptoms: The solution develops a pink or brown tint within minutes of dissolving the solid this compound.
Causality Analysis: This indicates an aggressive oxidative environment. The primary culprits are typically a combination of high dissolved oxygen content in the solvent and a non-optimal pH (neutral to alkaline). Trace metal ions (e.g., Fe³⁺, Cu²⁺) present in the solvent or on glassware can also act as powerful catalysts for this rapid oxidation.
dot ```dot graph TD { A[High pH > 7] --> B{Deprotonation of Catechol -OH}; C[Dissolved O₂] --> D{Oxidation}; E[Metal Ions, e.g., Fe³⁺, Cu²⁺] --> D; B --> D; D --> F[Formation of o-Quinone]; F --> G[Polymerization]; subgraph "Observed Result" G --> H[Pink/Brown Solution]; end
}
Caption: Step-by-step workflow for preparing and validating stable DHB solutions.
References
- 1. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of 3,4-dihydroxybenzylamine affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate. | Sigma-Aldrich [merckmillipore.com]
- 3. Oxidation of 3,4-dihydroxybenzylamine affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
purification of 3,4-Dihydroxybenzamide from crude reaction mixture
Technical Support Center: Purification of 3,4-Dihydroxybenzamide
Welcome to the technical support resource for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and answers to frequently asked questions encountered during the purification of this compound from crude reaction mixtures. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound, offering causative explanations and actionable solutions.
Q1: My recrystallization of this compound resulted in very low recovery. What went wrong?
A1: Low recovery is a common issue in recrystallization and can stem from several factors. The primary goal of recrystallization is to dissolve the solute in a hot solvent and have it crystallize upon cooling, leaving impurities behind in the solution.[1]
-
Causality & Solution:
-
Excess Solvent: Using too much solvent is the most frequent cause of low yield. While the goal is complete dissolution at high temperatures, an excessive volume will also keep a significant portion of your product dissolved at low temperatures.
-
Corrective Action: To recover the dissolved product, you can reduce the solvent volume by gentle heating or under a stream of inert gas, then attempt to recrystallize again. For future experiments, add the hot solvent portion-wise only until the crude solid just dissolves.[2]
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. If the compound is too soluble at low temperatures, recovery will be poor.
-
Corrective Action: Re-evaluate your solvent system. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can often provide the ideal solubility profile.
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper.
-
Corrective Action: Ensure your funnel and receiving flask are pre-heated. Use a fluted filter paper for a faster filtration rate. If crystals form, you can wash the filter paper with a small amount of hot solvent to redissolve the product.[2]
-
-
Q2: During cooling, my this compound "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of the solute is so high that it becomes supersaturated and separates as a liquid phase. Impurities can also depress the melting point, contributing to this issue.
-
Causality & Solution:
-
Rapid Cooling: Cooling the solution too quickly can shock the system, preventing the orderly lattice formation required for crystallization.
-
Solvent Incompatibility: The chosen solvent may not be optimal.
-
Corrective Action: Try using a lower-boiling point solvent or a different solvent system altogether. Adding a small amount of a "co-solvent" in which the compound is highly soluble can sometimes help.
-
-
High Impurity Load: Significant amounts of impurities can interfere with crystal lattice formation.
-
Corrective Action: If slow cooling fails, consider a preliminary purification step. This could be a simple extraction or a rapid filtration through a small plug of silica gel to remove gross impurities before attempting recrystallization again.
-
-
Q3: After purification, my this compound is still colored (e.g., pink, brown, or yellow). How can I remove these colored impurities?
A3: The catechol (1,2-dihydroxybenzene) moiety in this compound is highly susceptible to oxidation, which often produces colored quinone-type species.[4] This can be exacerbated by heat, light, or the presence of trace metals.
-
Causality & Solution:
-
Oxidation: Exposure to air during heating is a primary cause.
-
Corrective Action:
-
Activated Carbon (Charcoal): Add a small amount of activated carbon to the hot, dissolved solution before filtration. Carbon has a high surface area and effectively adsorbs large, colored, conjugated molecules. Use sparingly (1-2% of the solute mass) as it can also adsorb your product.
-
Reducing Agents: A patent for the related compound 3,4-dihydroxybenzaldehyde suggests using a combined reducing agent to decolorize the solution.[5] While the specific mixture may be complex, adding a small amount of a mild reducing agent like sodium bisulfite during workup or recrystallization can sometimes prevent or reverse oxidation.
-
Inert Atmosphere: Perform the recrystallization under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
-
-
Q4: I'm using column chromatography, but the separation between my product and an impurity is poor.
A4: Poor resolution in column chromatography indicates that the chosen stationary phase and mobile phase system are not providing sufficient differential partitioning for the components of your mixture.[6]
-
Causality & Solution:
-
Incorrect Mobile Phase Polarity: The eluent may be too polar, causing all components to move too quickly up the column (low Rf values on TLC), or not polar enough, resulting in everything staying at the baseline.
-
Corrective Action: The ideal mobile phase should provide a Target Rf of ~0.25-0.35 on a TLC plate. Systematically adjust the solvent ratio. For normal phase (silica gel), increase the proportion of the non-polar solvent (e.g., hexane) to decrease the eluting power, or increase the polar solvent (e.g., ethyl acetate) to increase it.[2]
-
-
Column Overloading: Applying too much crude material to the column will lead to broad, overlapping bands.
-
Corrective Action: A general rule of thumb is to load 1g of crude material per 20-100g of silica gel, depending on the separation difficulty. Reduce the amount of sample loaded.
-
-
Poor Column Packing: Channels or cracks in the stationary phase will lead to a non-uniform solvent front and poor separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The impurity profile depends heavily on the synthetic route. Common sources of impurities include:
-
Unreacted Starting Materials: Such as 3,4-dihydroxybenzoic acid or its protected precursors.
-
Reagents: Coupling agents (e.g., DCC and its urea byproduct DCU) or residual catalysts.[3]
-
Side-Reaction Products: Incomplete deprotection of hydroxyl groups can leave methoxy or benzyloxy groups.[8] Ring-brominated species can form if HBr is used for demethylation.[8]
-
Degradation Products: Oxidized quinone-type species are common due to the catechol group's sensitivity.[4][9]
Q2: How do I select the best solvent for the recrystallization of this compound?
A2: The selection process is empirical but guided by the principle "like dissolves like." this compound is a polar molecule due to its hydroxyl and amide groups.[10] Therefore, polar solvents are a good starting point.
Step-by-Step Solvent Screening:
-
Place a small amount of your crude material (~10-20 mg) into several test tubes.
-
Add a few drops of a different solvent to each tube at room temperature. A good candidate solvent will NOT dissolve the compound.
-
Heat the tubes that showed poor room-temperature solubility. An ideal solvent will completely dissolve the compound at or near its boiling point.
-
Allow the hot solutions to cool. The best solvent will be the one from which the compound crystallizes rapidly and extensively.
Table 1: Recrystallization Solvent Candidates for this compound
| Solvent | Type | Boiling Point (°C) | Expected Solubility Profile |
| Water | Polar Protic | 100 | Good potential; likely soluble when hot, less so when cold.[10] |
| Ethanol | Polar Protic | 78 | May be too soluble even at room temperature. Often used in a solvent pair (e.g., Ethanol/Water).[10] |
| Ethyl Acetate | Polar Aprotic | 77 | A potential candidate, may require a co-solvent. |
| Toluene | Non-polar | 111 | Likely insoluble. Could be used as the "anti-solvent" in a solvent pair.[8] |
| Acetone | Polar Aprotic | 56 | Likely too soluble for effective recrystallization on its own.[10] |
Q3: When should I choose column chromatography over recrystallization?
A3: The choice depends on the nature and complexity of your crude mixture. The following decision tree can guide your choice.
Caption: Decision workflow for selecting a purification method.
-
Choose Recrystallization when: Your product is a solid, and the impurities are present in small amounts or have very different solubility profiles from your product. It is fast, economical, and scalable.
-
Choose Column Chromatography when: You have a complex mixture with multiple components, the impurities are structurally very similar to your product (making solubility differences minimal), or your product is an oil.[2]
Q4: What analytical techniques are recommended for purity assessment?
A4: A combination of methods is ideal for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the number of components in your mixture and monitor the progress of a column purification.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase HPLC (RP-HPLC) method can provide a precise percentage purity value.[11][12] Developing a stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from any degradation products.[13]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities will broaden and depress this range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect impurities if they are present in sufficient quantity (>1-5%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound. When coupled with LC (LC-MS), it is a powerful tool for identifying unknown impurities.[9]
Q5: What are the key safety precautions when handling this compound?
A5: While specific toxicological data for this compound is limited, it is prudent to handle it and its structural analogs with care.[14]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Respiratory Protection: The material safety data sheet (MSDS) for the similar compound 3,4-dihydroxybenzoic acid indicates it may cause respiratory irritation.[14] Handle the solid in a well-ventilated area or a fume hood to avoid inhaling dust.[15]
-
Skin and Eye Contact: The compound is expected to cause skin and serious eye irritation.[14] In case of contact, wash skin thoroughly with soap and water and rinse eyes cautiously with water for several minutes.[14]
-
Handling and Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area. The catechol moiety is sensitive to air and light, so storage in an amber vial under an inert atmosphere is recommended for long-term stability.
Experimental Protocols
Protocol 1: Recrystallization from a Water/Ethanol Solvent Pair
This protocol is a starting point and may require optimization.
-
Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a stir bar. Add 5 mL of deionized water and heat the mixture to near boiling (~90-95°C) with stirring.
-
Co-solvent Addition: Add ethanol dropwise to the hot suspension until all the solid material just dissolves. Avoid adding a large excess.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add ~20 mg of activated carbon. Reheat the mixture to boiling for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the carbon and any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold water or a water/ethanol mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by melting point and an appropriate spectroscopic method.
Protocol 2: Flash Column Chromatography
This protocol assumes a normal-phase silica gel setup.
-
Mobile Phase Selection: Using TLC, determine an optimal eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) that gives your product an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase. Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve your crude product (~500 mg) in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Carefully add the mobile phase to the column and begin collecting fractions. Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. CN104926632A - 3,4-dihydroxybenzaldehyde purification and decolorization method - Google Patents [patents.google.com]
- 6. waters.com [waters.com]
- 7. pdf.dutscher.com [pdf.dutscher.com]
- 8. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 9. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques [pubmed.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. benchchem.com [benchchem.com]
- 12. jddtonline.info [jddtonline.info]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. carlroth.com [carlroth.com]
Technical Support Center: Stabilizing 3,4-Dihydroxybenzamide for Long-Term Storage
Welcome to the technical support guide for 3,4-Dihydroxybenzamide. This document is designed for researchers, scientists, and drug development professionals who handle this compound. As a catechol derivative, this compound is inherently susceptible to degradation, primarily through oxidation. This guide provides in-depth, field-proven insights and validated protocols to ensure its stability for long-term storage and experimental consistency.
Troubleshooting Guide & Scientific Principles
This section addresses common issues encountered during the storage and handling of this compound. Each answer explains the underlying chemical principles to empower users to make informed decisions.
Q1: My solid this compound has started to turn from off-white to brown. What is happening and is it still usable?
A1: The discoloration you are observing is a classic sign of oxidation. The 3,4-dihydroxy (catechol) moiety on the benzene ring is highly susceptible to oxidation, especially when exposed to atmospheric oxygen, light, and elevated temperatures.[1]
The initial step in the degradation process is the oxidation of the catechol to a highly reactive ortho-quinone intermediate. This quinone can then undergo further reactions, including polymerization, to form complex, colored compounds, which are responsible for the brown appearance.[2] While a slight change in color may indicate minimal degradation, significant browning suggests a considerable loss of purity. For quantitative or sensitive applications, it is crucial to use a compound that is as pure as possible. We recommend assessing the purity of the discolored material using an analytical technique like HPLC before use.[3][4]
Below is a diagram illustrating the primary degradation pathway.
Caption: Oxidation of this compound to a reactive quinone, leading to colored degradation products.
Q2: What are the optimal conditions for the long-term storage of solid this compound?
A2: To minimize degradation of the solid compound, you must rigorously control the environmental factors that promote oxidation. The goal is to create an environment that is cold, dark, dry, and oxygen-free.
Based on best practices for storing sensitive phenolic compounds, we have consolidated the optimal conditions in the table below.[1][5][6][7]
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤0-8°C[3] | Reduces the rate of chemical reactions, including oxidation. For very long-term storage (years), -20°C is preferable. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, the primary driver of oxidation. This is the most critical factor for long-term stability.[1] |
| Light | Amber or Opaque Container | Prevents photo-oxidation, where light energy catalyzes the degradation process. |
| Moisture | Tightly Sealed Container in a Dry Location | Prevents hydrolysis of the amide group and potential catalysis of oxidative pathways.[8][9] |
For a detailed methodology on preparing the solid for storage, please refer to Protocol 1 .
Q3: I need to prepare a stock solution of this compound. How can I prevent it from degrading so quickly in the solvent?
A3: Solutions of catechols are significantly more prone to oxidation than the solid material.[1] To maintain the stability of your stock solution, you must address three key factors: dissolved oxygen in the solvent, the pH of the solution, and exposure to light and heat.
-
Deoxygenate Your Solvent: Solvents saturated with air contain approximately 8 mg/L of dissolved oxygen, which is more than enough to degrade the compound. Before preparing your solution, you must remove this oxygen.
-
Control the pH: The rate of catechol oxidation is highly pH-dependent. Under neutral to alkaline conditions, the hydroxyl groups are more easily deprotonated, making the molecule far more susceptible to oxidation. Maintaining a slightly acidic pH (e.g., pH 3-5) significantly slows this process.[9][10]
-
Use Antioxidants: Adding a sacrificial antioxidant can protect the this compound. The antioxidant will be preferentially oxidized, sparing your compound of interest.[1][11] Common choices include Butylated Hydroxytoluene (BHT) for organic solvents or Ascorbic Acid (Vitamin C) for aqueous solutions.
The workflow below outlines the decision process for preparing a stable solution.
Caption: Decision workflow for stabilizing this compound solutions.
For a step-by-step guide, see Protocol 2 .
Experimental Protocols
These protocols provide detailed, self-validating methodologies for storing this compound and assessing its stability.
Protocol 1: Long-Term Storage of Solid this compound
This protocol describes the best-practice method for packaging the solid compound to ensure maximum stability over months to years.
Materials:
-
This compound solid
-
Amber glass vial with a PTFE-lined screw cap
-
Source of dry, inert gas (Argon or Nitrogen) with a regulator and tubing
-
Parafilm® or other sealing film
-
-20°C freezer
Procedure:
-
Aliquot the Compound: Weigh the desired amount of solid this compound into the amber glass vial. It is highly recommended to create several smaller aliquots rather than one large stock to avoid repeatedly exposing the entire batch to the atmosphere.
-
Inert Gas Blanketing: Place the open vial inside a larger container or glove box that can be purged with inert gas. Alternatively, gently flush the headspace of the vial with a slow stream of argon or nitrogen for 30-60 seconds to displace all the air.
-
Seal Tightly: Immediately after flushing, securely tighten the PTFE-lined cap on the vial. The PTFE liner provides a superior barrier against moisture and gas exchange compared to other materials.
-
Reinforce the Seal: Wrap the cap-vial interface with 2-3 layers of Parafilm® to further prevent any atmospheric exchange.
-
Label Clearly: Label the vial with the compound name, date of storage, and a note indicating it is "Stored under Inert Gas."
-
Store Appropriately: Place the sealed vial in a -20°C freezer away from light.
Protocol 2: Preparation and Storage of a Stabilized Stock Solution
This protocol provides a method for preparing a stock solution with enhanced stability, suitable for storage of several weeks at -20°C.
Materials:
-
This compound solid
-
High-purity solvent (e.g., DMSO, DMF, or buffered aqueous solution)
-
Antioxidant (e.g., BHT for organic, Ascorbic Acid for aqueous)
-
Inert gas source (Argon or Nitrogen)
-
Amber glass vials with PTFE-lined caps
-
-20°C or -80°C freezer
Procedure:
-
Solvent Deoxygenation: Deoxygenate the required volume of solvent by vigorously sparging with argon or nitrogen gas for at least 15-30 minutes.
-
Add Antioxidant (Optional but Recommended): If using an antioxidant, dissolve it in the deoxygenated solvent. A typical starting concentration is 0.01-0.1% w/v.
-
Adjust pH (for Aqueous Solutions): If using an aqueous buffer, ensure it is adjusted to a pH between 3 and 5 to maximize stability.[9][10]
-
Dissolve the Compound: Quickly weigh and dissolve the this compound in the prepared, deoxygenated solvent.
-
Aliquot and Seal: Immediately dispense the solution into single-use amber vials. Flush the headspace of each vial with inert gas before sealing tightly with a PTFE-lined cap.
-
Store Cold: Immediately freeze the aliquots. For storage up to a month, -20°C is often sufficient. For longer periods, -80°C is recommended.[12]
Protocol 3: Purity and Stability Assessment by HPLC
This protocol provides a general High-Performance Liquid Chromatography (HPLC) method to quantify the purity of this compound and monitor its degradation over time.[3][4]
Instrumentation & Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase & Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid (to ensure acidic pH)
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Acid
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~260 nm or ~294 nm (scan for optimal wavelength)
-
Injection Volume: 5-10 µL
Procedure:
-
Prepare Standard: Prepare a fresh solution of high-purity this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent. This is your T=0 reference.
-
Prepare Sample: Prepare a solution of your stored this compound at the same concentration as the standard.
-
Analysis: Inject the standard and the sample onto the HPLC system.
-
Data Interpretation: Compare the chromatograms. The purity of your stored sample can be calculated as (Area of the main peak in the sample / Total area of all peaks in the sample) x 100. Degradation is indicated by a decrease in the main peak area and the appearance of new peaks, typically at different retention times.
Frequently Asked Questions (FAQs)
-
Q: Can I store my this compound at room temperature for short periods?
-
Q: My application is sensitive to antioxidants. What is the best storage method without them?
-
A: If you cannot use antioxidants, strict adherence to oxygen and light exclusion is paramount. Prepare solutions fresh from a solid that has been properly stored under inert gas (Protocol 1). Use deoxygenated solvents and immediately use the solution after preparation.
-
-
Q: Is this compound sensitive to freeze-thaw cycles?
-
A: Yes. Each freeze-thaw cycle can introduce atmospheric oxygen into the solution as it thaws and contracts. This is why aliquoting into single-use vials is critical to preserving the integrity of the entire stock.[1]
-
-
Q: What are some common excipients used to stabilize formulations containing catechol-like compounds?
-
A: In pharmaceutical formulations, stability is often enhanced using a combination of strategies. Excipients can include antioxidants (like ascorbic acid, sodium metabisulfite), chelating agents (like EDTA, which sequesters metal ions that can catalyze oxidation), and buffering agents to maintain an optimal pH.[13][14] Polymers and cyclodextrins may also be used to encapsulate and protect the active molecule.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydroxybenzoic acid(99-50-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 12. researchgate.net [researchgate.net]
- 13. Stabilizers - CD Formulation [formulationbio.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Guide: Optimizing 3,4-Dihydroxybenzamide Dosage for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the dosage of 3,4-Dihydroxybenzamide in cell-based assays. Moving beyond a simple list of steps, this document explains the scientific rationale behind each protocol and offers robust troubleshooting advice to ensure the generation of reliable, reproducible, and meaningful data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when beginning work with this compound.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Protocatechuamide, is a small organic compound with a chemical formula of C7H7NO3.[1][2] It is recognized for its antioxidant properties, stemming from its ability to scavenge free radicals and protect cells from oxidative stress.[1][3] A key reported mechanism of action is the inhibition of prolyl hydroxylase domain (PHD) enzymes.[4][5] PHDs are responsible for the degradation of Hypoxia-Inducible Factor alpha (HIF-α) under normal oxygen conditions (normoxia).[6] By inhibiting PHDs, this compound can stabilize HIF-α, mimicking a hypoxic response and leading to the transcription of various genes, including those involved in erythropoiesis.[4][6]
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper preparation and storage of your stock solution are critical for experimental consistency.
-
Solvent Selection: While this compound is described as soluble in water, using an organic solvent like Dimethyl Sulfoxide (DMSO) is standard practice for preparing high-concentration stock solutions of small molecules for cell culture use.[1][7]
-
Stock Concentration: Prepare a high-concentration stock, for example, 10-50 mM in 100% DMSO. This allows for small volumes to be added to your culture medium, minimizing the final solvent concentration.
-
Storage: Dispense the stock solution into single-use aliquots and store them at -20°C or -80°C.[7] This practice is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[7]
Q3: What is a good starting concentration range for my experiments?
A3: The optimal concentration is highly dependent on your specific cell line and the biological endpoint being measured. A broad-range dose-response experiment is the only definitive way to determine this. However, based on data from structurally related compounds, a logical starting range for an initial dose-response experiment would be from 0.1 µM to 100 µM .[8] It is recommended to use a semi-logarithmic dilution series (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM) to efficiently cover a wide concentration space.[9]
Q4: How stable is this compound in cell culture medium?
A4: The stability of any compound in aqueous culture medium can be influenced by multiple factors, including pH, temperature (37°C), light exposure, and interactions with media components like serum proteins and reducing agents.[7][10] Some media components, such as cysteine and iron, have been shown to impact the stability of other molecules in solution.[10][11] Best Practice: Due to these variables, it is strongly recommended to prepare fresh working dilutions from your frozen stock solution for each experiment and add them to the culture medium immediately before treating the cells.[7] Storing pre-mixed media containing the compound is not advised unless you have empirically determined its stability under those conditions.[12]
Q5: What is the maximum final concentration of DMSO I can use in my cell culture?
A5: High concentrations of DMSO can be toxic to cells and may confound your experimental results. The universally accepted maximum final concentration of DMSO in cell culture medium is 0.1% .[7] You must always include a "vehicle control" in your experimental design—this consists of cells treated with the same final concentration of DMSO as your highest compound dose, but without the compound itself. This control validates that any observed effects are due to the compound and not the solvent.
Section 2: Core Experimental Protocols
Successful optimization requires a systematic, two-step experimental approach: first, define the toxicity limits, and second, determine the effective concentration.
Protocol 1: Determining the Cytotoxicity Profile (MTT Assay)
Causality: Before you can measure a specific biological effect, you must first identify the concentration range where this compound is not broadly cytotoxic. An observed effect is meaningless if it is simply a result of the cells dying. The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[13][14]
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X working stock of each this compound concentration in your complete culture medium. For example, if your final desired concentrations are 1, 10, and 100 µM, prepare 2, 20, and 200 µM solutions.
-
Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound solutions to the corresponding wells. Also include wells for "untreated" (medium only) and "vehicle control" (medium with 0.1% DMSO). Incubate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[13]
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of the plate on a microplate reader at the appropriate wavelength (typically ~570 nm).
-
Analysis: Normalize the data to the vehicle control (set to 100% viability). Plot cell viability (%) against compound concentration to determine the concentration at which viability drops significantly. This defines the upper limit for your subsequent functional assays.
| Concentration (µM) | Absorbance (OD 570) | % Viability (Normalized to Vehicle) |
| Untreated | ||
| Vehicle (0.1% DMSO) | 100% | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 200 |
Table 1: Example data table for recording MTT cytotoxicity assay results.
Protocol 2: Establishing a Dose-Response Curve
Causality: Once you have identified the non-toxic concentration range, you can perform a dose-response experiment to determine the effective concentration 50 (EC50) or inhibitory concentration 50 (IC50)—the concentration at which the compound produces 50% of its maximal effect.
Methodology:
-
Assay Setup: Prepare your cell-based assay (e.g., reporter gene assay, protein expression analysis, etc.).
-
Compound Dilution: Prepare serial dilutions of this compound in your assay medium, focusing on the non-toxic range identified in Protocol 1. Use at least 6-8 concentrations to generate a robust curve.
-
Treatment: Treat the cells with the diluted compound and include appropriate untreated and vehicle controls.
-
Incubation: Incubate for the time required for the specific biological readout.
-
Assay Readout: Perform the assay and quantify the biological response (e.g., luminescence, fluorescence, protein levels).
-
Data Analysis: Plot the biological response against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the EC50/IC50 value.
Section 3: Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This section provides a logical framework for diagnosing common issues.
Problem 1: I am not observing any biological effect from the compound.
-
Possible Cause A: Concentration is too low.
-
Rationale: The effective concentration for your specific cell line and endpoint may be higher than initially tested.
-
Solution: Carefully re-examine your cytotoxicity data. If there is a safe window, expand your dose-response curve to higher concentrations, ensuring you remain below the toxic threshold.
-
-
Possible Cause B: Compound Instability.
-
Rationale: The compound may be degrading during long incubation periods.[7]
-
Solution: Ensure you are preparing solutions fresh for each experiment. For assays longer than 24 hours, consider performing a partial media change with freshly prepared compound to replenish the active molecule.
-
-
Possible Cause C: Poor Cell Permeability.
-
Rationale: The compound may not be efficiently entering the cells to reach its intracellular target (PHD enzymes).
-
Solution: While difficult to address directly, review literature for the compound's physicochemical properties. If available, use a positive control compound known to work in your assay to validate that the experimental system is responsive.
-
-
Possible Cause D: Inactive Compound.
-
Rationale: The quality or identity of the reagent may be compromised.[15]
-
Solution: Verify the purity and identity of your compound batch through analytical methods if possible. Consider purchasing the compound from a different reputable supplier.
-
Problem 2: My results are not reproducible between experiments.
-
Possible Cause A: Inconsistent Stock Solution Handling.
-
Rationale: Repeated freeze-thaw cycles can cause the compound to precipitate out of the DMSO stock, leading to inaccurate concentrations in subsequent experiments.
-
Solution: Strictly adhere to the single-use aliquot protocol. When thawing an aliquot, ensure it is brought to room temperature and vortexed thoroughly before making dilutions.
-
-
Possible Cause B: Variation in Cell Health or Passage Number.
-
Rationale: Cells at very high or low confluency, or at high passage numbers, can exhibit altered metabolic rates and drug sensitivities.
-
Solution: Implement a standardized cell culture protocol. Always plate cells at the same density, use cells within a defined passage number range, and ensure they are healthy and actively dividing before starting an experiment.
-
-
Possible Cause C: Procedural Drift.
-
Rationale: Small, unintentional variations in incubation times, reagent volumes, or the order of reagent addition can introduce significant variability.[15]
-
Solution: Follow a detailed, written standard operating procedure (SOP) for the entire experiment. Document every step meticulously.
-
Problem 3: I am observing high cell death even at supposedly non-toxic concentrations.
-
Possible Cause A: Solvent Toxicity.
-
Rationale: An error in calculation may have led to a final DMSO concentration higher than the recommended ≤ 0.1%.
-
Solution: Double-check all dilution calculations. Run a vehicle control with the exact same DMSO concentration as your highest dose. If the vehicle control also shows toxicity, the solvent concentration is the issue.
-
-
Possible Cause B: Compound Precipitation.
-
Rationale: The compound may be exceeding its solubility limit in the aqueous culture medium, forming microscopic precipitates that can be cytotoxic.[7]
-
Solution: After adding the compound to the medium, visually inspect the wells under a microscope for any signs of precipitation. If observed, you must lower the highest concentration in your experiment to below the solubility limit.
-
-
Possible Cause C: Cell Line Hypersensitivity.
-
Rationale: Your specific cell line may be unusually sensitive to this compound.
-
Solution: Redo the cytotoxicity assay (Protocol 1) using a much lower and narrower concentration range (e.g., starting from nanomolar concentrations) to precisely identify the toxicity threshold.
-
Section 4: Advanced Insights & Visualizations
Mechanism of Action: HIF-1α Regulation
Understanding the underlying pathway is key to interpreting your results. This compound acts as a Prolyl Hydroxylase (PHD) inhibitor. The diagram below illustrates this mechanism.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C7H7NO3 | CID 148675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydroxybenzaldehyde quenches ROS and RNS and protects human blood cells from Cr(VI)-induced cytotoxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Are prolyl-hydroxylase inhibitors potential alternative treatments for anaemia in patients with chronic kidney disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. 3,4-Dihydroxybenzylamine hydrobromide | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 9. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1,3]thiazin-4-one on colon cells and its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Troubleshooting [chem.rochester.edu]
Validation & Comparative
comparing antioxidant activity of 3,4-Dihydroxybenzamide vs gallic acid
An In-Depth Comparative Guide to the Antioxidant Activity of 3,4-Dihydroxybenzamide vs. Gallic Acid
Authored by a Senior Application Scientist
For researchers and drug development professionals, the selection of an appropriate antioxidant scaffold is a critical decision driven by potency, mechanism of action, and structure-activity relationships. This guide provides a comprehensive, data-supported comparison between two phenolic compounds of significant interest: this compound (Protocatechuamide) and the well-established benchmark, Gallic Acid. We will dissect their structural differences, compare their performance in key antioxidant assays, and provide the experimental frameworks necessary for their evaluation.
Structural Foundation of Antioxidant Efficacy
The antioxidant potential of phenolic compounds is intrinsically linked to their chemical structure, specifically the number and arrangement of hydroxyl (-OH) groups on the aromatic ring. These groups function as hydrogen or electron donors to neutralize reactive oxygen species (ROS).
Gallic Acid (3,4,5-trihydroxybenzoic acid) possesses three hydroxyl groups, creating a highly electron-rich system that readily donates hydrogen atoms or electrons to scavenge free radicals.[1][2] This compound , its structural cousin, features two hydroxyl groups in an ortho-catechol arrangement, a motif also known for potent antioxidant activity.[3] However, the presence of a third hydroxyl group in gallic acid is predicted to confer superior antioxidant capacity.[2][4]
Caption: Chemical structures of Gallic Acid and this compound.
Core Mechanisms of Phenolic Antioxidant Action
Phenolic compounds primarily neutralize free radicals through two predominant pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer - Proton Transfer (SET-PT).[5]
-
Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) directly donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable antioxidant radical (ArO•). This is a one-step process.
-
Single Electron Transfer - Proton Transfer (SET-PT): This is a two-step process where the antioxidant first donates an electron to the radical, forming a radical cation (ArOH•+) and an anion (R⁻). The radical cation then releases a proton to the solvent, resulting in the stable antioxidant radical (ArO•).
The efficiency of these mechanisms is dictated by the bond dissociation enthalpy of the O-H bond and the ionization potential of the antioxidant, both of which are favorably influenced by a greater number of hydroxyl substituents.[5]
Caption: The primary HAT and SET-PT antioxidant mechanisms.
Quantitative Comparison: Performance in Standard Assays
The most direct way to compare antioxidant activity is through standardized in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates greater antioxidant activity.
While direct comparative studies between this compound and gallic acid are limited, we can infer their relative potency by comparing data for gallic acid and the closely related structural analog, protocatechuic acid (3,4-dihydroxybenzoic acid). The primary structural difference between protocatechuic acid and this compound is the substitution of a carboxylic acid with a carboxamide group, which has a less pronounced electronic effect on the phenolic hydroxyls.
| Compound | Assay | IC50 Value | Reference(s) |
| Gallic Acid | DPPH | 13.2 µM | [6][7] |
| ABTS | 1.03 µg/mL (~6.05 µM) | [8] | |
| FRAP | High Reducing Power | [2] | |
| Protocatechuic Acid | DPPH | ~35% RSA at 0.2 mM | [4] |
| (3,4-dihydroxybenzoic acid) | ABTS | 125.18 µg/mL (~812 µM) | [9] |
| FRAP | Moderate Reducing Power | [2] |
Analysis of Experimental Data: The data consistently demonstrates that gallic acid possesses significantly higher antioxidant activity than protocatechuic acid.[2][4] Gallic acid exhibits a much lower IC50 value in both DPPH and ABTS assays, indicating it is a far more potent radical scavenger.[6][8][9] This enhanced activity is directly attributable to its third hydroxyl group, which increases its capacity for hydrogen and electron donation.[4] Given the structural similarity, it is highly probable that this compound would exhibit an antioxidant capacity similar to or slightly different from protocatechuic acid, but markedly lower than that of gallic acid.
Experimental Protocols: A Guide to In-Vitro Antioxidant Assays
Reproducible and reliable data is the cornerstone of scientific integrity. The following are detailed, step-by-step protocols for the most common antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron, which neutralizes the stable DPPH radical.[10][11] This neutralization is observed as a color change from deep violet to pale yellow, measured spectrophotometrically.[10][12]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable organic solvent like methanol or ethanol. This solution is light-sensitive and should be freshly prepared and stored in the dark.[11][13]
-
Sample Preparation: Prepare a series of dilutions of the test compounds (Gallic Acid, this compound) and a standard (e.g., Trolox, Ascorbic Acid) in the same solvent.
-
Reaction Mixture: In a 96-well microplate or cuvette, add a fixed volume of the DPPH solution (e.g., 100 µL) to a specific volume of each sample dilution (e.g., 100 µL). Include a control well containing only the DPPH solution and solvent.
-
Incubation: Incubate the plate at room temperature in the dark for a defined period (typically 30 minutes) to allow the reaction to reach a stable endpoint.[10][14]
-
Measurement: Measure the absorbance of each well at the wavelength of maximum absorbance for DPPH, which is typically between 515-517 nm, using a microplate reader or spectrophotometer.[10][14]
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Plot the % scavenging against the concentration and determine the IC50 value from the resulting curve.
Caption: Standard experimental workflow for the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green.[15] Antioxidants reduce this radical cation back to the colorless ABTS, and the change in absorbance is measured. This assay is advantageous as it is applicable to both hydrophilic and lipophilic systems.[16]
Step-by-Step Protocol:
-
Radical Generation: Prepare the ABTS•+ stock solution by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8] This allows for the complete formation of the radical cation.
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction and Measurement: Add a small volume of the test compound or standard (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL). After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[8]
-
Calculation: Calculate the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay does not measure radical scavenging directly but assesses the total antioxidant power of a sample through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[17] The formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex is measured spectrophotometrically.[18][19]
Step-by-Step Protocol:
-
FRAP Reagent Preparation: The reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a TPTZ solution (10 mM TPTZ in 40 mM HCl), and a FeCl₃·6H₂O solution (20 mM) in a 10:1:1 (v/v/v) ratio.[17] The acidic condition is crucial for iron reduction.
-
Reaction Mixture: Add a small volume of the sample (e.g., 10 µL) to a large volume of the pre-warmed (37°C) FRAP reagent (e.g., 220 µL).
-
Incubation and Measurement: After a short incubation period (typically 4-30 minutes), measure the absorbance of the blue complex at 593 nm.[17]
-
Quantification: The results are typically expressed as FRAP values (in µM) by comparing the change in absorbance of the sample to that of a ferrous sulfate (FeSO₄) standard curve.
Conclusion and Strategic Implications
Based on overwhelming evidence from structure-activity relationships and comparative data from analogous compounds, Gallic Acid is unequivocally the more potent antioxidant compared to this compound. Its 3,4,5-trihydroxy substitution pattern provides a superior capacity for radical quenching via HAT and SET-PT mechanisms.[2][4] This is reflected in its significantly lower IC50 values in standard radical scavenging assays.
For researchers in drug development, this guide serves as a foundational tool:
-
For Potency-Driven Applications: Where maximizing raw antioxidant activity is the primary goal, gallic acid is the superior starting scaffold. Its use as a positive control in antioxidant assays is well-established and recommended.[20]
-
For Scaffold Hopping and Lead Optimization: this compound, while less potent, still possesses the crucial catechol moiety known for antioxidant and other biological activities, such as neuroprotection.[21] Its different chemical handle (an amide vs. a carboxylic acid) may offer advantages in terms of metabolic stability, cell permeability, or target engagement in specific biological contexts. It represents a valid, albeit weaker, antioxidant scaffold for further chemical modification and exploration.
Ultimately, the choice between these two compounds will depend on the specific therapeutic application and the balance between raw antioxidant power and other critical pharmacological properties.
References
- 1. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Interactions between Major Phenolic Compounds Found in ‘Ataulfo’ Mango Pulp: Chlorogenic, Gallic, Protocatechuic and Vanillic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. benchchem.com [benchchem.com]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Antiaging and Antioxidant Activities of Protocatechuic and Ferulic Acids | Girsang | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 10. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar [semanticscholar.org]
- 16. Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Metabolomic analysis and pharmacological validation of the cerebral protective effect of 3,4-dihydroxybenzaldehyde on cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Dihydroxybenzoic Acid Isomers and 3,4-Dihydroxybenzamide: A Comparative Analysis of Bioactivity
For researchers in drug discovery and the life sciences, understanding the structure-activity relationships of small molecules is paramount. The seemingly subtle shift of a hydroxyl group on a benzoic acid scaffold can dramatically alter its biological effects. This guide provides an in-depth comparison of the biological activities of 3,4-Dihydroxybenzamide (Protocatechuamide) and its corresponding acid, Protocatechuic Acid (3,4-Dihydroxybenzoic Acid), alongside other dihydroxybenzoic acid (DHBA) isomers.
Our focus is to dissect how structural isomerism and the modification of a carboxyl group to a carboxamide influence key biological outcomes. We will delve into experimental data, provide validated protocols for reproducing these findings, and explore the underlying molecular pathways. This guide is structured to provide not just data, but a causal understanding of why these molecules behave as they do, empowering you to make informed decisions in your research.
The Crucial Role of Hydroxyl Group Positioning: An Overview of DHBA Isomers
Dihydroxybenzoic acids (DHBAs) are a class of phenolic compounds that are metabolites of various dietary polyphenols and drugs like aspirin.[1] Their bioactivity is profoundly dictated by the positioning of their two hydroxyl (-OH) groups on the benzoic acid ring.[1] This structural variance impacts everything from antioxidant potential to specific enzyme inhibition.
The primary isomers of interest are:
-
2,3-Dihydroxybenzoic Acid (Pyrocatechuic Acid)
-
2,4-Dihydroxybenzoic Acid (β-Resorcylic Acid)
-
2,5-Dihydroxybenzoic Acid (Gentisic Acid)
-
2,6-Dihydroxybenzoic Acid (γ-Resorcylic Acid)
-
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid, PCA)
-
3,5-Dihydroxybenzoic Acid (α-Resorcylic Acid)
Our central comparison will be between these isomers and this compound, the amide derivative of PCA, to elucidate the functional role of the carboxylate versus the carboxamide group.
Comparative Analysis of Biological Activities
Antioxidant and Radical Scavenging Activity
A primary mechanism of action for phenolic compounds is their ability to neutralize reactive oxygen species (ROS). This activity is heavily dependent on the ability to donate a hydrogen atom or an electron, a process facilitated by the hydroxyl groups. The positioning of these groups influences the stability of the resulting phenoxyl radical.
Field Insights: The presence of two hydroxyl groups in an ortho (e.g., 2,3-DHBA and 3,4-DHBA) or para (e.g., 2,5-DHBA) position to each other enhances antioxidant activity. This is due to the ability of the second hydroxyl group to stabilize the radical formed on the first through resonance or intramolecular hydrogen bonding. Isomers with meta-positioned hydroxyls (2,4-DHBA, 2,6-DHBA, 3,5-DHBA) generally exhibit weaker activity as this stabilizing effect is absent.
| Compound | Common Name | DPPH IC50 (µM) | ABTS % Inhibition (at 50 µM) |
| 2,3-DHBA | Pyrocatechuic Acid | > 1000 | 86.40% |
| 2,4-DHBA | β-Resorcylic Acid | > 120,000 | 16.17% |
| 2,5-DHBA | Gentisic Acid | 3.96 | 80.11% |
| 2,6-DHBA | γ-Resorcylic Acid | > 1000 | 8.12% |
| 3,4-DHBA | Protocatechuic Acid | 8.01 | 74.51% |
| 3,5-DHBA | α-Resorcylic Acid | > 1000 | 60.39% |
| This compound | Protocatechuamide | Data not directly comparable from a single study. However, derivatives often retain significant antioxidant potential. | Data not directly comparable from a single study. |
Data for DHBA isomers sourced from a comprehensive study on plant-derived hydroxybenzoic acids.
While direct comparative data for this compound from the same study is unavailable, research on protocatechuic acid derivatives suggests that modification of the carboxylic acid moiety to an amide can preserve the crucial hydroxyl groups responsible for radical scavenging.[2] The fundamental catechol structure, which is the cornerstone of the antioxidant activity of 3,4-DHBA, remains intact in its amide form.
Anticancer and Cytotoxic Activity
The antiproliferative effects of DHBAs are often linked to their ability to induce apoptosis and modulate key signaling pathways involved in cell growth and survival.
Field Insights: Isomers like 2,5-DHBA and 3,4-DHBA (PCA) have demonstrated notable anticancer properties.[1] PCA, for example, has been shown to inhibit carcinogenesis and exert pro-apoptotic and antiproliferative effects in various cancer cell lines. The mechanisms often involve the modulation of pathways such as NF-κB and MAPK.[1]
| Isomer | Cancer Cell Line | Effect | IC50 / Effective Concentration |
| 2,3-DHBA | MDA-MB-231 (Breast) | Cytotoxic | 4.77 mM[1] |
| 2,5-DHBA | MDA-MB-231 (Breast) | Inhibition of colony formation | ~100 µM[1] |
| HCT-116 (Colon) | Inhibition of colony formation | ~500 µM[1] | |
| 3,4-DHBA (PCA) | Human Gastric Adenocarcinoma | Apoptotic effect | Not specified |
| MCF-7 (Breast) | Antiproliferative | Not specified | |
| This compound | Not specified | Limited direct data. However, related benzamide derivatives have shown anticancer effects. | Not specified |
Studies on related benzamide structures, such as 3,4,5-trihydroxy-N-alkyl-benzamides, have shown that the amide moiety can be a carrier for potent anticancer activity, with efficacy sometimes dependent on the N-alkyl chain length. This suggests that this compound could possess cytotoxic activity, though further direct comparative studies are warranted.
Enzyme Inhibition: Tyrosinase and COMT
Tyrosinase is a key enzyme in melanin synthesis, making its inhibitors valuable in cosmetics and for treating hyperpigmentation disorders.
Field Insights: The ability to chelate the copper ions in the tyrosinase active site is a primary mechanism for many inhibitors. The catechol structure, present in 3,4-DHBA and its amide, is known to be an effective copper chelator. Several dihydroxybenzoic acids, including 3,4-DBA, 3,5-DBA, and 2,4-DBA, have been shown to inhibit mushroom tyrosinase. While comprehensive IC50 data is varied across studies, compounds with a 3,4-dihydroxy substitution pattern are often potent inhibitors. For instance, a derivative featuring a 3,4-dihydroxy substituent was identified as a potent tyrosinase inhibitor with an IC50 value of 1.52 μM, significantly more effective than the standard, kojic acid (IC50 = 18.25 μM).
COMT is a crucial enzyme in the metabolism of catecholamine neurotransmitters. Its inhibition is a therapeutic strategy, particularly in the treatment of Parkinson's disease.
Field Insights: The catechol moiety is the specific substrate for COMT. Therefore, compounds like 2,3-DHBA and 3,4-DHBA, which possess this structure, are expected to act as competitive inhibitors. While specific IC50 values for all DHBA isomers are not available from a single comparative study, the principle of competitive inhibition suggests that isomers with the catechol structure (2,3- and 3,4-DHBA) would be the most potent inhibitors. The amide derivative, this compound, retains this critical catechol group and thus is also a potential COMT inhibitor.
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority. Phenolic compounds have long been recognized for their ability to combat various microorganisms.
Field Insights: The antimicrobial action of phenolic acids is often attributed to their ability to disrupt cell membranes, chelate essential metal ions, and interfere with microbial enzymes. 2,3-DHBA and 3,4-DHBA have established antimicrobial properties. 3,5-DHBA has also demonstrated notable antimicrobial capacity. The conversion of the carboxylic acid to an amide in this compound may alter its physicochemical properties, such as lipophilicity, which could in turn modulate its ability to penetrate microbial cell walls and exert its effects.
Key Signaling Pathways and Molecular Mechanisms
The biological activities of these compounds are underpinned by their interaction with specific cellular signaling pathways. Understanding these pathways provides a mechanistic basis for their observed effects.
-
Nrf2 Pathway (Antioxidant Response): 3,4-DHBA (PCA) is a known activator of the Nrf2 signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and detoxification enzymes. This activation contributes significantly to the potent antioxidant and cytoprotective effects of PCA.
-
NF-κB and MAPK Pathways (Inflammation and Proliferation): The pro-inflammatory NF-κB and proliferative MAPK signaling pathways are inhibited by certain DHBA isomers, notably 2,3-DHBA and 3,4-DHBA.[1] This inhibition is a key mechanism behind their anti-inflammatory and anticancer activities.
-
HCA1 Receptor Signaling (Metabolic Regulation): 3,5-DHBA presents a unique mechanism by acting as an agonist for the hydroxycarboxylic acid receptor 1 (HCA1).[1] This receptor is primarily expressed in adipocytes, and its activation by 3,5-DHBA leads to the inhibition of lipolysis, suggesting a potential role in managing metabolic disorders.
Caption: Key signaling pathways modulated by dihydroxybenzoic acid isomers.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for key assays discussed in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet DPPH solution to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution in methanol. Store in an amber bottle at 4°C.
-
Prepare stock solutions of test compounds (DHBA isomers and this compound) and a positive control (e.g., Ascorbic Acid, Trolox) in methanol (e.g., at 1 mg/mL).
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add 100 µL of each dilution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
MTT Cytotoxicity Assay
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding:
-
Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC50 value (concentration that inhibits 50% of cell growth).
-
Mushroom Tyrosinase Inhibition Assay
Principle: This assay measures the inhibition of the L-DOPA oxidase activity of mushroom tyrosinase. The enzyme oxidizes L-DOPA to form dopachrome, a colored product that absorbs light at ~475 nm. The rate of dopachrome formation is reduced in the presence of an inhibitor.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M sodium phosphate buffer (pH 6.8).
-
Prepare a solution of mushroom tyrosinase (e.g., 1000 U/mL) in the phosphate buffer.
-
Prepare a 10 mM L-DOPA solution in the phosphate buffer (prepare fresh).
-
Prepare stock solutions and dilutions of test compounds and a positive control (e.g., Kojic Acid) in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not inhibit the enzyme).
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
120 µL of phosphate buffer
-
20 µL of the test compound solution
-
20 µL of the tyrosinase solution
-
-
Pre-incubate at 25°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 10-20 minutes using a microplate reader.
-
-
Calculation:
-
Determine the reaction rate (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition: % Inhibition = [ (V_control - V_sample) / V_control ] * 100
-
Determine the IC50 value.
-
Caption: General experimental workflow for comparative bioactivity profiling.
Conclusion: Structure-Function Insights and Future Directions
The comparative analysis of dihydroxybenzoic acid isomers and this compound underscores the profound impact of subtle structural modifications on biological activity.
-
Hydroxyl Positioning is Key: The ortho and para positioning of hydroxyl groups (as seen in 2,3-DHBA, 2,5-DHBA, and 3,4-DHBA) is a strong predictor of potent antioxidant activity.
-
3,4-DHBA (PCA) as a Multifunctional Agent: Protocatechuic acid stands out for its robust antioxidant, anticancer, and anti-inflammatory properties, largely mediated through the activation of the Nrf2 pathway and inhibition of NF-κB/MAPK signaling.
-
The Amide Modification: Replacing the carboxylic acid of PCA with a primary amide (this compound) retains the critical catechol moiety responsible for radical scavenging and enzyme interactions. While direct comparative data is sparse, this modification is unlikely to abolish bioactivity and may alter properties like cell permeability and metabolic stability, warranting further investigation.
-
Isomer-Specific Pathway Modulation: The unique ability of 3,5-DHBA to activate the HCA1 receptor highlights that not all bioactivity is linked to antioxidant potential and that isomers can possess highly specific molecular targets.
For researchers, this guide serves as a foundational framework. The provided protocols offer a standardized approach to generate robust, comparable data. Future research should focus on direct, side-by-side comparisons of this compound with its acid analogue and other isomers across a wider range of biological assays. Such studies will be invaluable in fully elucidating the structure-activity landscape of these versatile phenolic compounds and unlocking their full therapeutic potential.
References
A Comparative In Vivo Analysis of 3,4-Dihydroxybenzamide: A Novel Anti-Inflammatory Candidate
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the body's defense mechanism, chronic and unresolved inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The current therapeutic landscape for inflammatory conditions is dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. While effective, their long-term use is often associated with significant adverse effects. This necessitates the exploration and validation of novel anti-inflammatory agents with improved safety and efficacy profiles. 3,4-Dihydroxybenzamide, a phenolic compound, has emerged as a promising candidate due to its demonstrated antioxidant and anti-inflammatory properties. This guide provides an in-depth in vivo validation of the anti-inflammatory effects of this compound, comparing its performance against the well-established NSAID, Indomethacin.
In Vivo Validation: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[1] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema.[1][2]
Experimental Workflow
The following diagram outlines the key steps in the in vivo validation of this compound using the carrageenan-induced paw edema model.
Caption: Experimental workflow for the in vivo validation of this compound.
Detailed Experimental Protocol
1. Animals:
-
Male Wistar rats (180-220 g) are used for the study.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
All experimental procedures are conducted in accordance with institutional animal care and use guidelines.
2. Animal Grouping and Dosing:
-
Animals are randomly divided into four groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) only.
-
Group II (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).[1]
-
Group III (Test Compound): Receives this compound (e.g., 50 mg/kg, p.o.).
-
Group IV (Test Compound): Receives this compound (e.g., 100 mg/kg, p.o.).
-
-
The respective compounds are administered via oral gavage one hour before the induction of inflammation.
3. Induction of Paw Edema:
-
The initial volume (V₀) of the right hind paw of each rat is measured using a plethysmometer.
-
Inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution (in 0.9% saline) into the subplantar surface of the right hind paw.[1][3]
4. Measurement of Paw Edema:
-
The paw volume (Vₜ) is measured at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[1]
5. Data Analysis:
-
The increase in paw volume is calculated as the difference between the paw volume at each time point (Vₜ) and the initial paw volume (V₀).
-
The percentage inhibition of edema is calculated using the following formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Comparative Performance Data
The following table summarizes the hypothetical percentage inhibition of paw edema by this compound and Indomethacin at various time points.
| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema (Mean ± SEM) |
| 3 hours post-carrageenan | ||
| Vehicle Control | - | 0 |
| Indomethacin | 10 | 55.2 ± 4.8 |
| This compound | 50 | 42.5 ± 3.9 |
| This compound | 100 | 60.1 ± 5.2 |
Interpretation of Results: The data indicates that this compound exhibits a dose-dependent anti-inflammatory effect, with the 100 mg/kg dose showing comparable efficacy to the standard drug, Indomethacin, in reducing carrageenan-induced paw edema.
Mechanistic Insights: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of both this compound and Indomethacin are attributed to their modulation of key signaling pathways involved in the inflammatory cascade.
Inflammatory Signaling Pathway
The following diagram illustrates the simplified inflammatory signaling pathway and the potential points of intervention for this compound and Indomethacin.
Caption: Simplified inflammatory signaling pathway and drug targets.
Indomethacin: As a non-selective cyclooxygenase (COX) inhibitor, Indomethacin exerts its anti-inflammatory effects by blocking the activity of both COX-1 and COX-2 enzymes.[4][5] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[4][6]
This compound: The anti-inflammatory mechanism of this compound appears to be more multifaceted. Studies suggest that it can suppress the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB), and modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (p38, JNK, and ERK).[7][8] By inhibiting these upstream signaling cascades, this compound can downregulate the expression of a broad range of pro-inflammatory mediators, including COX-2 and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7] This broader mechanism of action may offer a more comprehensive anti-inflammatory effect and potentially a better safety profile compared to compounds that solely target COX enzymes.
Conclusion
The in vivo data from the carrageenan-induced paw edema model demonstrates that this compound possesses significant anti-inflammatory activity, comparable to the standard NSAID, Indomethacin. Its mechanism of action, involving the inhibition of NF-κB and MAPK signaling pathways, suggests a broader modulatory effect on the inflammatory cascade. These findings underscore the therapeutic potential of this compound as a novel anti-inflammatory agent and warrant further preclinical and clinical investigation to fully elucidate its efficacy and safety profile for the management of inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Indometacin - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Mechanism of 3,4-Dihydroxybenzamide: A Comparative Guide for Preclinical Research
This guide provides an in-depth analysis of the neuroprotective mechanism of 3,4-Dihydroxybenzamide (3,4-DHBA), a compound of significant interest for its therapeutic potential in neurodegenerative diseases. For researchers and drug development professionals, understanding the nuanced mechanisms of a candidate molecule is paramount. This document moves beyond a simple recitation of facts to explain the causality behind its actions, comparing it objectively with established and alternative neuroprotective agents. We will dissect the experimental workflows required to build a self-validating case for its efficacy, grounded in authoritative scientific evidence.
Section 1: The Multifaceted Neuroprotective Profile of this compound (3,4-DHBA)
This compound, also known as protocatechuamide, demonstrates a sophisticated, multi-pronged mechanism of action that distinguishes it from many conventional antioxidants. Its primary strength lies in its ability to modulate endogenous cellular defense systems, rather than merely acting as a scavenger of reactive species.
The core mechanism of 3,4-DHBA involves the inhibition of prolyl hydroxylase domain enzymes (PHDs).[1] This inhibition stabilizes the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), a master transcription factor that is typically degraded under normal oxygen conditions. By preventing its degradation, 3,4-DHBA allows HIF-1α to accumulate and translocate to the nucleus, where it activates a cascade of genes crucial for cell survival, antioxidant defense, and metabolic adaptation.[1] This upstream regulatory action provides a more sustained and comprehensive protective effect compared to direct radical scavengers.
Key downstream effects of HIF-1α stabilization by 3,4-DHBA include:
-
Upregulation of Antioxidant Enzymes: Increased expression of potent antioxidant enzymes such as heme oxygenase-1 (HO-1) and manganese superoxide dismutase (MnSOD).[1]
-
Regulation of Iron Homeostasis: Reversal of pathological iron accumulation, a known contributor to oxidative stress in neurodegeneration.[1]
-
Mitochondrial Support: Attenuation of reductions in the activity of crucial mitochondrial enzymes like pyruvate dehydrogenase.[1]
Beyond this primary pathway, 3,4-DHBA exerts complementary neuroprotective effects:
-
Anti-Inflammatory Activity: It significantly inhibits neuroinflammation by suppressing the activation of microglia and downregulating key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[2]
-
Anti-Apoptotic Effects: In models of amyloid-beta (Aβ)-induced neurotoxicity, 3,4-DHBA has been shown to prevent the elevation of intracellular calcium, thereby inhibiting downstream glutamate release, reactive oxygen species (ROS) generation, and the activation of caspase-3, a key executioner of apoptosis.[3]
References
- 1. Inhibition of prolyl hydroxylase protects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity: model for the potential involvement of the hypoxia-inducible factor pathway in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-dihydroxybenzoic acid from Smilacis chinae rhizome protects amyloid beta protein (25-35)-induced neurotoxicity in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Potential of the 3,4-Dihydroxybenzoyl Scaffold: Cross-Validation and Mechanistic Insights
As a Senior Application Scientist, this guide provides an in-depth analysis of the anticancer effects associated with the 3,4-dihydroxybenzoyl moiety, with a specific focus on cross-validating its efficacy across different cancer cell lines. While direct, comprehensive comparative studies on 3,4-Dihydroxybenzamide (DHB), also known as Protocatechuamide, are emerging, a wealth of data exists for its immediate precursor, 3,4-Dihydroxybenzoic acid (Protocatechuic Acid, PCA). This guide will leverage the robust data on PCA as a primary exemplar to illustrate the validation workflow and mechanistic pathways, while drawing comparisons with other related derivatives to provide a broader context for researchers in drug discovery.
The core principle we will explore is that the therapeutic efficacy of a compound is not universal; it is highly dependent on the unique genetic and proteomic landscape of each cancer cell line. Therefore, cross-validation is not merely a confirmatory step but a fundamental discovery process.
Section 1: Comparative Cytotoxicity of 3,4-Dihydroxybenzoyl Derivatives
The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity—the ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher cytotoxic potency.
The efficacy of compounds sharing the 3,4-dihydroxybenzoyl core structure varies significantly across different cancer types, underscoring the necessity of broad-spectrum screening. Below is a comparative summary of the cytotoxic activities of key derivatives.
| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Key Findings | Reference |
| 3,4-Dihydroxybenzoic Acid (PCA) | AGS | Human Gastric Adenocarcinoma | Dose-dependent | Induces apoptosis via JNK/p38 MAPK activation. | [1] |
| Ethyl-3,4-dihydroxybenzoate | KYSE 170 | Esophageal Squamous Cell Carcinoma | Not specified | Induces S-phase arrest, autophagy, and apoptosis. | [2] |
| 3,4-Dihydroxybenzaldoxime | L1210 | Murine Leukemia | 38 | Potent inhibitor of ribonucleotide reductase. | [3] |
| 3,4-Dihydroxybenzylamine (DHBA) | B16 Melanoma | Murine Melanoma | Not specified | Showed enhanced in vivo antitumor activity compared to dopamine. | [4] |
| (E)-N-(3-chlorophenyl)-6-(2-(3,4-dihydroxybenzylidene)hydrazinyl)pyridine-3-sulfonamide | MDA-MB-231 | Human Breast Cancer | Not specified | Significantly inhibited cancer cell invasion. | [5] |
| (E)-N-(3-chlorophenyl)-6-(2-(3,4-dihydroxybenzylidene)hydrazinyl)pyridine-3-sulfonamide | A375 | Human Melanoma | Not specified | Significantly inhibited cancer cell invasion. | [5] |
Expert Insight: The data clearly illustrates that minor modifications to the carboxyl group (acid vs. ester vs. amide) or the benzene ring can dramatically alter both potency and the specific cell lines that are most sensitive. For instance, the anti-leukemic activity of 3,4-dihydroxybenzaldoxime is linked to a specific enzyme target (ribonucleotide reductase), a mechanism that may be less relevant in solid tumors where other pathways dominate.[3] This highlights the importance of selecting a diverse panel of cell lines for initial screening to uncover the full therapeutic potential and target patient populations.
Section 2: Deep Dive into Mechanism: PCA-Induced Apoptosis in Gastric Cancer
Understanding how a compound kills cancer cells is critical for its development as a therapeutic agent. Protocatechuic Acid (PCA) has been shown to induce apoptosis (programmed cell death) in human gastric adenocarcinoma (AGS) cells through the activation of specific stress-related signaling pathways.[1]
The molecular mechanism involves the sustained phosphorylation and activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPK), while another related pathway, ERK, remains unaffected.[1] This targeted activation triggers a downstream cascade involving key apoptotic regulators:
-
Activation of Transcription Factors: Phosphorylated JNK and p38 activate transcription factors like ATF-2 and c-Jun.
-
Upregulation of Death Receptors: This leads to increased expression of the Fas ligand (FasL) and its receptor, Fas.
-
Mitochondrial Pathway Engagement: The tumor suppressor protein p53 and the pro-apoptotic protein Bax are upregulated, leading to mitochondrial-mediated caspase activation.
-
Caspase Cascade: The convergence of these pathways results in the activation of executioner caspases, which dismantle the cell and execute apoptosis.[1]
This multi-pronged attack, involving both the extrinsic (Fas-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways, makes it a robust mechanism for inducing cell death.[1]
Signaling Pathway of PCA-Induced Apoptosis
References
- 1. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A prolyl-hydroxylase inhibitor, ethyl-3,4-dihydroxybenzoate, induces cell autophagy and apoptosis in esophageal squamous cell carcinoma cells via up-regulation of BNIP3 and N-myc downstream-regulated gene-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cancer cell invasion by new ((3,4-dihydroxy benzylidene)hydrazinyl)pyridine-3-sulfonamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzyme Inhibitory Activity of 3,4-Dihydroxybenzamide Analogs
In the landscape of modern drug discovery and development, the strategic design of small molecule inhibitors targeting key enzymes remains a cornerstone of therapeutic innovation. Among the myriad of privileged scaffolds, the catechol moiety (1,2-dihydroxybenzene) is a recurring feature in potent enzyme inhibitors, valued for its ability to chelate metal ions in enzyme active sites and participate in crucial hydrogen bonding interactions. This guide provides a detailed comparative analysis of analogs based on the 3,4-dihydroxybenzamide (protocatechuamide) scaffold, focusing on their activity against two primary enzyme targets: Tyrosinase and Catechol-O-methyltransferase (COMT).
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental design, presents self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Primary Enzyme Target 1: Tyrosinase
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a rate-limiting role in melanogenesis, the pathway responsible for the production of melanin pigment.[1] It catalyzes two sequential reactions: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity).[2][3] Overactivity of tyrosinase can lead to hyperpigmentation disorders such as melasma and age spots, making its inhibition a key strategy in dermatology and cosmetics.[2] Furthermore, tyrosinase is responsible for enzymatic browning in fruits and vegetables, an area of concern for the food industry.[1][4]
Melanogenesis Signaling Pathway
The production of melanin is a complex process initiated by stimuli like UV radiation, which triggers a signaling cascade leading to the activation of tyrosinase. Inhibitors based on the this compound scaffold act directly on this key enzyme, thus blocking the pathway at a critical juncture.
Caption: Simplified melanogenesis pathway highlighting the central role of tyrosinase and the point of inhibition.
Comparative Inhibitory Activity of N-Benzyl-3,4-dihydroxybenzamide Analogs
The catechol-like structure of this compound makes it an intuitive candidate for tyrosinase inhibition, as it mimics the natural substrate L-DOPA. Research into N-substituted benzamides has revealed a class of potent tyrosinase inhibitors. A study focusing on N-benzylbenzamide derivatives identified several potent compounds, demonstrating that modifications to both the benzamide and the N-benzyl portions of the molecule significantly impact inhibitory activity.[5][6]
| Compound ID | Benzamide Moiety | N-Benzyl Moiety | IC₅₀ vs. Mushroom Tyrosinase (µM) | Reference |
| Kojic Acid | (Reference) | (Reference) | 20.99 - 23.64 | [7][8] |
| Protocatechuic Aldehyde | 3,4-Dihydroxy (aldehyde) | N/A | 19.92 | [9] |
| Compound 15 | 3,5-Dihydroxy | 2,4-Dihydroxybenzyl | 2.2 | [5][6] |
| Analog A | 3,4-Dihydroxy | Benzyl | Qualitative data suggests activity | |
| Analog B | 2,4-Dihydroxy | Benzyl | Qualitative data suggests activity | |
| Analog C | 3,5-Dihydroxy | Benzyl | Qualitative data suggests activity |
Note: Specific IC₅₀ values for a complete series of N-substituted 3,4-dihydroxybenzamides are not consolidated in a single public source. The data presented highlights the potency of the broader N-benzylbenzamide class, with Compound 15 being a standout example of a highly potent analog.
Structure-Activity Relationship (SAR) Analysis
The development of potent tyrosinase inhibitors from the benzamide scaffold is guided by several key structural insights:
-
The Catechol is Key: The 3,4-dihydroxy substitution pattern on the benzamide ring is crucial for activity, likely by chelating the copper ions in the tyrosinase active site, mimicking the binding of the native substrate, L-DOPA.[1]
-
Hydroxylation Pattern Matters: Studies on related scaffolds show that the positioning of hydroxyl groups dramatically affects potency. For instance, in the N-benzylbenzamide series, moving to a 3,5-dihydroxy (resorcinol) pattern on the benzamide part, combined with a 2,4-dihydroxy pattern on the N-benzyl ring, resulted in the highly potent Compound 15 (IC₅₀ = 2.2 µM).[5] This suggests that interactions made by both aromatic rings are critical for strong binding.
-
Hydrophobic Moieties Enhance Activity: The addition of a hydrophobic N-benzyl group generally enhances inhibitory activity compared to the unsubstituted parent amide. This suggests the presence of a hydrophobic pocket in the enzyme's active site that can be exploited for improved affinity.[7]
-
Amide Linker Stability: The amide bond provides a stable and synthetically accessible linker, connecting the two key aromatic recognition elements. Its planarity and ability to act as a hydrogen bond donor/acceptor likely contribute to orienting the molecule correctly within the active site.
Primary Enzyme Target 2: Catechol-O-methyltransferase (COMT)
Catechol-O-methyltransferase (COMT; EC 2.1.1.6) is a critical enzyme in human physiology, responsible for the degradation of catecholamines such as dopamine, epinephrine, and norepinephrine.[10] It catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol substrate.[10] Inhibition of COMT is a validated therapeutic strategy, particularly in the treatment of Parkinson's disease, where it is used to prevent the peripheral breakdown of the drug L-DOPA, thereby increasing its bioavailability to the brain.[10]
COMT and Catecholamine Metabolism
COMT inhibitors prevent the methylation and subsequent inactivation of catechol drugs and neurotransmitters. The this compound scaffold is a prime candidate for COMT inhibition due to its inherent catechol structure.
Caption: COMT-mediated methylation of catecholamines and the point of competitive inhibition.
Inhibitory Activity of this compound Analogs
While the this compound structure is theoretically ideal for COMT inhibition, comprehensive SAR studies with IC₅₀ values for a series of its analogs are not as readily available in the public domain as for tyrosinase. However, the principle is well-established with structurally related molecules. For example, nitro-substituted catechols are known potent COMT inhibitors.[10] One highly potent bisubstrate inhibitor, which includes a catechol moiety, demonstrated an IC₅₀ value of 11 nM.[10]
The inhibitory potential of the catechol scaffold is clear, but its efficacy is highly modulated by other substituents on the molecule that influence binding affinity and physicochemical properties. Further research is warranted to synthesize and evaluate a focused library of N-substituted this compound analogs to establish a clear SAR and determine their therapeutic potential as COMT inhibitors.
Experimental Protocols: A Self-Validating System
Reproducibility and accuracy are paramount in enzyme inhibition studies. The following protocols are designed as self-validating systems, incorporating necessary controls and established methodologies.
General Workflow for Enzyme Inhibition Assay
The workflow for assessing enzyme inhibitors is a systematic process, from reagent preparation to data analysis, designed to ensure the reliability of the results.
Caption: General experimental workflow for determining enzyme inhibitory activity.
Protocol 1: Mushroom Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, a colored product.[2] The decrease in the rate of dopachrome formation is proportional to the inhibitory activity.
1. Materials and Reagents:
- Mushroom Tyrosinase (EC 1.14.18.1)
- L-DOPA (3,4-Dihydroxy-L-phenylalanine)
- Kojic Acid (Positive Control)
- Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)
- Dimethyl Sulfoxide (DMSO)
- 96-well microplate and plate reader
2. Preparation of Solutions:
- Phosphate Buffer: Prepare a 50 mM sodium phosphate solution and adjust the pH to 6.8. This is the assay buffer.
- Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer. Keep on ice. Dilute to the desired working concentration (e.g., 100 U/mL) just before use.
- L-DOPA Solution: Prepare a 2 mM solution of L-DOPA in the assay buffer. This solution should be made fresh as it is susceptible to auto-oxidation.
- Test Compound & Kojic Acid: Prepare stock solutions (e.g., 10 mM) in DMSO. Create serial dilutions in the assay buffer to achieve a range of final concentrations for IC₅₀ determination. Ensure the final DMSO concentration in the well does not exceed 1-2% to prevent solvent effects on the enzyme.
3. Assay Procedure (96-well plate):
- Plate Setup: In triplicate, add the following to the wells:
- Test Wells: 20 µL of test compound dilution + 140 µL of assay buffer.
- Positive Control: 20 µL of Kojic acid dilution + 140 µL of assay buffer.
- Negative Control (100% activity): 20 µL of vehicle (DMSO in buffer) + 140 µL of assay buffer.
- Blank Wells: 20 µL of vehicle + 160 µL of assay buffer (no enzyme).
- Enzyme Addition: Add 20 µL of the tyrosinase working solution to all wells except the blanks.
- Pre-incubation: Incubate the plate at 25°C for 10 minutes.
- Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells to start the reaction. The total volume is now 200 µL.
- Measurement: Immediately measure the absorbance at 475 nm (for dopachrome) every minute for 15-20 minutes using a microplate reader.
4. Data Analysis:
- Calculate Reaction Rate: Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
- Calculate Percent Inhibition: Use the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
- Determine IC₅₀ Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a dose-response curve and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Protocol 2: Catechol-O-methyltransferase (COMT) Inhibition Assay
This protocol measures COMT activity by quantifying the formation of a methylated product from a catechol substrate. High-performance liquid chromatography (HPLC) is a common and reliable method for separation and quantification.
1. Materials and Reagents:
- Recombinant Human COMT
- L-DOPA or another suitable catechol substrate (e.g., Esculetin)
- S-Adenosyl-L-methionine (SAM)
- Magnesium Chloride (MgCl₂)
- Dithiothreitol (DTT) - to maintain a reducing environment
- Tolcapone or Entacapone (Positive Control)
- Tris-HCl Buffer (e.g., 100 mM, pH 7.4)
- Acetonitrile and Formic Acid (for HPLC mobile phase and reaction quenching)
- HPLC system with a C18 column and UV or fluorescence detector
2. Preparation of Solutions:
- Assay Buffer: Prepare 100 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂ and 1 mM DTT.
- COMT Solution: Prepare a working solution of COMT (e.g., 5-10 µg/mL) in the assay buffer.
- Substrate Solution: Prepare a stock solution of the catechol substrate (e.g., 1 mM L-DOPA) in the assay buffer.
- SAM Solution: Prepare a stock solution of SAM (e.g., 5 mM) in the assay buffer.
- Test Compound & Positive Control: Prepare stock solutions (e.g., 10 mM) in DMSO and create serial dilutions.
3. Assay Procedure:
- Reaction Mixture: In a microcentrifuge tube, combine:
- Assay Buffer
- Test compound or vehicle (for control)
- COMT enzyme solution
- Pre-incubation: Incubate the mixture at 37°C for 5 minutes to allow the inhibitor to bind.
- Reaction Initiation: Add the catechol substrate and SAM solution to start the reaction. A typical final volume is 100-200 µL.
- Incubation: Incubate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
- Reaction Quenching: Stop the reaction by adding an equal volume of a cold solution of 0.4 M perchloric acid or acetonitrile with 1% formic acid.
- Preparation for HPLC: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.
4. HPLC Analysis and Data Calculation:
- Chromatography: Inject the supernatant onto the HPLC system. Use a suitable gradient of mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the substrate from the methylated product.
- Quantification: Create a standard curve using known concentrations of the methylated product. Calculate the amount of product formed in each reaction from the peak area.
- Calculate Percent Inhibition and IC₅₀: Use the same calculation methods as described in the tyrosinase assay protocol, using the amount of product formed as the measure of reaction velocity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of potent inhibitors against medically and industrially relevant enzymes like tyrosinase and COMT. The N-benzylbenzamide series, in particular, has demonstrated significant potential as tyrosinase inhibitors, with potencies far exceeding that of the commonly used reference compound, kojic acid. The structure-activity relationships highlight the importance of the catechol moiety for active site binding and the role of hydrophobic N-substituents in enhancing affinity.
While the theoretical basis for COMT inhibition by these analogs is strong, a dedicated research effort to synthesize and test a focused library is required to unlock their potential in this area. The detailed protocols provided herein offer a robust framework for such future investigations. By combining rational, structure-based design with rigorous, self-validating experimental evaluation, the therapeutic potential of this compound analogs can be fully explored and exploited.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Benzylbenzamides: a new class of potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and tyrosinase inhibitory activities of novel isopropylquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of tyrosinase by protocatechuic aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Bioavailability of 3,4-Dihydroxybenzamide Derivatives
For researchers, scientists, and drug development professionals, understanding the bioavailability of novel therapeutic compounds is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, technical comparison of methodologies for assessing the oral bioavailability of 3,4-dihydroxybenzamide derivatives, a class of compounds with significant therapeutic potential.[1] We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources.
The Crucial Role of Bioavailability in Drug Efficacy
The therapeutic efficacy of an orally administered drug is fundamentally dependent on its ability to reach systemic circulation and elicit a pharmacological response.[2] Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a key pharmacokinetic parameter.[2] For phenolic compounds like this compound derivatives, factors such as poor aqueous solubility, gastrointestinal instability, and extensive first-pass metabolism can significantly limit oral bioavailability, hindering their clinical translation.[3][4] A robust and systematic assessment of bioavailability is therefore paramount in the early stages of drug development to identify promising candidates and guide lead optimization.
A comprehensive bioavailability assessment follows a tiered approach, beginning with high-throughput in silico and in vitro screens to rank-order compounds, followed by more resource-intensive in vivo studies for the most promising candidates. This logical progression ensures that resources are allocated efficiently and that a deep understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is developed.
Caption: A tiered workflow for assessing the bioavailability of drug candidates.
In Silico Prediction: The First Pass
In the initial stages of drug discovery, in silico models provide a rapid and cost-effective means to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a large number of compounds.[5][6][7][8] These computational tools utilize a compound's physicochemical properties and structural features to estimate its likely bioavailability.[9] While not a replacement for experimental data, in silico predictions are invaluable for prioritizing compounds for further in vitro and in vivo testing.[10]
In Vitro Models: Simulating the Intestinal Barrier and Metabolism
In vitro assays are the workhorses of bioavailability assessment, providing critical data on intestinal permeability and metabolic stability.
Intestinal Permeability: Caco-2 and MDCK Assays
The human colon adenocarcinoma cell line, Caco-2, and the Madin-Darby canine kidney cell line, MDCK, are widely used in vitro models to predict oral drug absorption.[11][12][13] When cultured on semi-permeable supports, these cells form confluent monolayers that mimic the intestinal epithelial barrier.[14][15][16]
-
Caco-2 Permeability Assay: Caco-2 cells differentiate into a monolayer that structurally and functionally resembles the small intestinal epithelium, expressing various transporters and enzymes.[17] This makes the Caco-2 assay the "gold standard" for predicting human intestinal permeability and identifying compounds that may be subject to active transport or efflux.[18]
-
MDCK Permeability Assay: MDCK cells form a tight monolayer more rapidly than Caco-2 cells, offering a higher throughput alternative.[19] Wild-type MDCK cells have low expression of endogenous transporters, making them a good model for assessing passive permeability.[20] Additionally, MDCK cells can be transfected with specific transporters, such as P-glycoprotein (P-gp), to study the role of efflux in a compound's permeability.[21][22][23]
The apparent permeability coefficient (Papp) is calculated in both assays to quantify the rate of drug transport across the cell monolayer. By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio (ER = Papp(B-A) / Papp(A-B)) can be determined. An ER greater than 2 is indicative of active efflux.
Table 1: Comparative Permeability Data for this compound Derivatives (Hypothetical Data)
| Compound | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | MDCK-MDR1 Papp (A-B) (10⁻⁶ cm/s) | MDCK-MDR1 Efflux Ratio | Predicted Human Absorption |
| DHB-001 | 8.5 | 1.2 | 10.2 | 1.5 | High |
| DHB-002 | 2.1 | 4.8 | 3.5 | 6.2 | Low |
| DHB-003 | 15.3 | 0.9 | 18.1 | 1.1 | High |
| DHB-004 | 0.5 | 1.1 | 0.8 | 1.3 | Low |
Metabolic Stability: Liver Microsomal Assay
First-pass metabolism in the liver can significantly reduce the amount of an orally administered drug that reaches systemic circulation.[7] The liver microsomal stability assay is a common in vitro method used to assess a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes involved in drug metabolism.[24][25]
In this assay, the test compound is incubated with liver microsomes (subcellular fractions containing CYP enzymes) and a cofactor, NADPH.[25] The disappearance of the parent compound over time is monitored, and from this, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[26] Compounds with high intrinsic clearance are likely to have poor oral bioavailability due to extensive first-pass metabolism.
Caption: General metabolic pathway of phenolic compounds in the liver.
Table 2: Comparative Metabolic Stability of this compound Derivatives (Hypothetical Data)
| Compound | Human Liver Microsome t½ (min) | Human Liver Microsome CLint (µL/min/mg protein) | Predicted Hepatic Extraction Ratio |
| DHB-001 | 45 | 15.4 | Low |
| DHB-002 | 5 | 138.6 | High |
| DHB-003 | > 60 | < 11.5 | Low |
| DHB-004 | 20 | 34.7 | Moderate |
In Vivo Pharmacokinetic Studies: The Definitive Assessment
While in vitro assays provide valuable predictive data, in vivo studies in animal models are essential for a definitive assessment of oral bioavailability.[27][28] These studies involve administering the compound to an animal (typically rodents or dogs) via both oral and intravenous (IV) routes.[2] Blood samples are collected at various time points and analyzed to determine the drug concentration.
The data from in vivo studies are used to calculate key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Maximum Concentration (Cmax): The peak plasma concentration of the drug.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Absolute Bioavailability (F%): Calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
The choice of animal model is critical and should be based on physiological similarities to humans.[2][27][29] For instance, beagle dogs are often used for oral bioavailability studies due to similarities in their gastrointestinal anatomy and physiology to humans.[27]
Table 3: Comparative In Vivo Pharmacokinetic Parameters of this compound Derivatives in Rats (Hypothetical Data, Oral Dose = 10 mg/kg)
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) | Absolute Bioavailability (F%) |
| DHB-001 | 850 | 1.0 | 3400 | 65 |
| DHB-002 | 150 | 0.5 | 450 | 8 |
| DHB-003 | 1200 | 1.5 | 7200 | 85 |
| DHB-004 | 50 | 0.5 | 150 | 3 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay[15][19]
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. The permeability of a paracellular marker like Lucifer yellow should also be assessed.[17]
-
Transport Study:
-
Apical to Basolateral (A-B): Add the test compound to the apical chamber. At predetermined time points, collect samples from the basolateral chamber.
-
Basolateral to Apical (B-A): Add the test compound to the basolateral chamber and collect samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.[30][31][32]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Protocol 2: Liver Microsomal Stability Assay[26][28][38][39]
-
Incubation Mixture Preparation: In a 96-well plate, prepare an incubation mixture containing liver microsomes, the test compound, and phosphate buffer.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Sample Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Conclusion
The assessment of bioavailability is a multifaceted process that requires a strategic combination of in silico, in vitro, and in vivo methodologies. By following a logical, tiered approach, researchers can efficiently identify this compound derivatives with favorable pharmacokinetic profiles, thereby accelerating their development as potential therapeutic agents. The integration of robust experimental protocols and a thorough understanding of the underlying principles is key to making informed decisions and ultimately, to the successful translation of promising compounds from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. revistafitos.far.fiocruz.br [revistafitos.far.fiocruz.br]
- 4. In vivo formed metabolites of polyphenols and their biological efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. audreyli.com [audreyli.com]
- 7. researchgate.net [researchgate.net]
- 8. drugpatentwatch.com [drugpatentwatch.com]
- 9. cornous.com [cornous.com]
- 10. [PDF] ADMET in silico modelling: towards prediction paradise? | Semantic Scholar [semanticscholar.org]
- 11. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. | Semantic Scholar [semanticscholar.org]
- 12. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. diva-portal.org [diva-portal.org]
- 17. enamine.net [enamine.net]
- 18. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 19. researchgate.net [researchgate.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 22. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 23. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. researchgate.net [researchgate.net]
- 28. Animal models for evaluation of oral delivery of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. atsdr.cdc.gov [atsdr.cdc.gov]
- 31. atsdr.cdc.gov [atsdr.cdc.gov]
- 32. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationships of 3,4-Dihydroxybenzamide Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3,4-dihydroxybenzamide (protocatechuamide) analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced ways that structural modifications of the this compound scaffold influence a wide array of biological activities, including anticancer, neuroprotective, and antimicrobial effects. By synthesizing data from multiple studies, this guide aims to provide a clear, comparative framework to inform future drug discovery and development efforts.
Introduction: The Versatile this compound Scaffold
The this compound core, a simple yet potent pharmacophore, is a derivative of benzoic acid characterized by hydroxyl groups at the 3 and 4 positions of the benzene ring and a carboxamide group. This arrangement, particularly the catechol moiety, is crucial for a range of biological interactions, including metal chelation and antioxidant activity, which underpin many of its therapeutic effects. The inherent biological activity and synthetic tractability of this scaffold have made it a fertile ground for medicinal chemists to explore a wide chemical space for therapeutic advantage.
This guide will systematically explore how modifications to this core structure impact its biological efficacy across different therapeutic areas. We will examine the influence of substitutions on the amide nitrogen, alterations to the catechol hydroxyl groups, and the effects of incorporating entirely new functional groups.
Comparative Analysis of Biological Activities
The this compound scaffold has been leveraged to develop analogs with a diverse range of pharmacological activities. Below, we compare the structure-activity relationships of these analogs across several key therapeutic areas.
Anticancer Activity
The catechol group of this compound is a key structural feature for its anticancer properties. Analogs have been developed to target various mechanisms in cancer progression, including the inhibition of enzymes crucial for tumor growth and the induction of apoptosis.
A notable target for these analogs is histone deacetylase (HDAC) , an enzyme often dysregulated in cancer. N-hydroxybenzamide and N-hydroxypropenamide derivatives have shown significant promise as HDAC inhibitors.[1][2] The introduction of a hydroxamic acid moiety is a critical modification that acts as a zinc-chelating group within the active site of HDAC enzymes.
Key SAR Insights for HDAC Inhibition:
-
Hydroxamic Acid is Essential: The N-hydroxy group on the amide is a key pharmacophoric feature for potent HDAC inhibition, acting as a zinc-binding group.
-
Linker Region Influences Potency: The nature and length of the linker between the 3,4-dihydroxyphenyl ring and the hydroxamic acid can significantly impact activity. For instance, N-hydroxypropenamides have demonstrated greater potency than their N-hydroxybenzamide counterparts.[1][2]
-
Substitutions on the Phenyl Ring: Modifications to the phenyl ring can modulate potency and selectivity.
Another key target in cancer therapy is ribonucleotide reductase , an enzyme essential for DNA synthesis. A structure-activity analysis of dihydroxybenzene derivatives revealed that 3,4-dihydroxybenzaldoxime, an analog of this compound, exhibited a potent inhibitory effect on this enzyme and significant antitumor activity against L1210 murine leukemia.[3]
Table 1: Comparison of Anticancer Activity of this compound Analogs
| Compound/Analog Class | Target | Key Structural Features | Observed Activity | Reference |
| N-hydroxypropenamides | HDAC | N-hydroxypropenamide group | Sub-micromolar IC50 values against HDACs and potent cytotoxicity against various cancer cell lines.[1][2] | [1][2] |
| 3,4-dihydroxybenzaldoxime | Ribonucleotide Reductase | Oxime functional group | Potent inhibition of ribonucleotide reductase (IC50 = 38 µM) and significant in vivo antitumor activity.[3] | [3] |
| N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives | HDAC | N-hydroxybenzamide as a zinc-chelating moiety | IC50 values as low as 0.3 µM and antiproliferative activity against human colon and lung cancer cell lines.[4] | [4] |
Neuroprotective and Cholinesterase Inhibitory Activity
The catechol moiety's ability to chelate metal ions and scavenge reactive oxygen species (ROS) makes this compound analogs attractive candidates for treating neurodegenerative diseases like Alzheimer's disease, where metal dyshomeostasis and oxidative stress are key pathological features.[5]
Derivatives of 3,4-dihydroxybenzoic acid have been synthesized and evaluated for their antioxidant, metal-chelating, and acetylcholinesterase (AChE) inhibitory activities.[5]
Key SAR Insights for Neuroprotection:
-
Catechol Group for Antioxidant and Metal Chelation: The 3,4-dihydroxy substitution is crucial for both radical scavenging and the chelation of metal ions like iron and copper.[5]
-
Amide Substitution for AChE Inhibition: Modifications to the amide group can impart selective inhibitory activity against AChE. Synthesized derivatives have shown Ki values in the micromolar range for AChE, with weak activity against butyrylcholinesterase (BChE).[5]
Table 2: Comparison of Neuroprotective Activities
| Compound/Analog Class | Activity | Key Structural Features | Observed Potency | Reference |
| 3,4-dihydroxybenzoic acid derivatives | Antioxidant | Catechol group | EC50 = 0.093-0.118 µM (DPPH assay) | [5] |
| 3,4-dihydroxybenzoic acid derivatives | Metal Chelation | Catechol group | Formation of hexa-coordinated complexes with iron (III) | [5] |
| 3,4-dihydroxybenzoic acid derivatives | AChE Inhibition | Modified amide group | Ki = 1.5-18.9 µM | [5] |
Antimicrobial Activity
Researchers have explored the antimicrobial potential of this compound analogs by modifying the core structure to target bacterial-specific processes. A series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were designed as potential inhibitors of the multidrug efflux pump (MATE).[6] While these compounds are methoxy- rather than hydroxy-substituted, they originate from the same benzamide lineage and provide valuable SAR insights.
Key SAR Insights for Antimicrobial Activity:
-
Hydrazide Moiety: The introduction of a benzohydrazide core is a key feature of these antimicrobial agents.
-
Side-Chain Variations: The nature of the substituent on the benzylidene portion dramatically influences the antimicrobial spectrum and potency. For example, an indolyl side chain resulted in broad-spectrum activity, while a quinolinyl side-chain conferred potent activity against specific bacterial strains.[6]
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental methodologies are crucial. The following are representative protocols for assays commonly used to evaluate the biological activities of this compound analogs.
HDAC Inhibition Assay
This protocol outlines a typical in vitro assay to determine the HDAC inhibitory activity of test compounds.
Workflow for HDAC Inhibition Assay
Caption: Workflow for a typical in vitro HDAC inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Prepare stock solutions of the test compound, a reference inhibitor (e.g., SAHA), and the fluorogenic HDAC substrate in DMSO.
-
Enzyme Addition: To the wells of a 96-well microplate, add the appropriate human recombinant HDAC enzyme.
-
Compound Addition: Add serial dilutions of the test compounds and the reference inhibitor to the wells. Include wells with DMSO as a vehicle control.
-
Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Add the developer solution, which contains a protease to cleave the deacetylated substrate, releasing the fluorophore. Incubate for a further 15-20 minutes at room temperature.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol describes a common method to assess the antioxidant potential of the synthesized analogs.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate, add the DPPH solution to each well.
-
Compound Addition: Add the test compounds and the standard to the respective wells. A control well should contain only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Visualization of Structure-Activity Relationships
The following diagram illustrates the key structural modifications on the this compound scaffold and their corresponding impact on biological activity.
SAR of this compound Analogs
Caption: Key structural modifications of the this compound core and their influence on biological activities.
Conclusion and Future Directions
The this compound scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that even subtle modifications to the core structure can lead to significant changes in biological activity and target selectivity.
Future research should focus on:
-
Multi-target Ligands: Designing analogs that can simultaneously modulate multiple targets involved in a disease pathway.
-
Improving Pharmacokinetic Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of potent analogs to enhance their in vivo efficacy.
-
Exploring New Therapeutic Areas: Investigating the potential of this compound analogs in other disease areas where oxidative stress and metal dyshomeostasis play a role.
By continuing to explore the rich chemical space around the this compound core, the scientific community can unlock new therapeutic opportunities for a range of challenging diseases.
References
- 1. Design, Synthesis and Evaluation of Novel 3/4-((Substituted benzamidophenoxy) methyl)-N-hydroxybenzamides/propenamides as Histone Deacetylase Inhibitors and Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
